molecular formula C7H8N2O3 B6284028 3-(4-hydroxypyrimidin-5-yl)propanoic acid CAS No. 1935923-19-5

3-(4-hydroxypyrimidin-5-yl)propanoic acid

Cat. No.: B6284028
CAS No.: 1935923-19-5
M. Wt: 168.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxypyrimidin-5-yl)propanoic acid ( 1935923-19-5) is a high-purity chemical building block for life science research and development. This compound features a molecular formula of C 7 H 8 N 2 O 3 , a molecular weight of 168.15 g/mol, and is characterized by the SMILES code OC(=O)CCC1=CN=CN=C1O . The structure of this compound, which consists of a propanoic acid chain linked to a 4-hydroxypyrimidine ring, makes it a valuable intermediate in medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Specifically, substituted hydroxypyrimidine derivatives are key synthetic targets due to their presence in compounds that act as protein kinase inhibitors . Such inhibitors are extensively investigated for their potential in targeted therapies for conditions like cancer, with several candidates advancing to clinical trials. Furthermore, research into synthetic amino acid derivatives incorporating aromatic and heterocyclic moieties, similar to the structure of this compound, has demonstrated promising structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including the ESKAPE group and Candida auris . This highlights the potential of such scaffolds for developing novel antimicrobial agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

CAS No.

1935923-19-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

90

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-hydroxypyrimidin-5-yl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Despite the current scarcity of direct experimental literature on this specific compound, its structural features—a hydroxylated pyrimidine core linked to a propanoic acid side chain—suggest a rich potential for biological activity. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes information from established pyrimidine chemistry to present a detailed analysis of the molecule's structure, including its crucial tautomeric nature. Furthermore, a plausible, expertly-devised synthetic route is proposed, complete with a step-by-step protocol and a discussion of the underlying chemical principles. Predicted spectroscopic data (NMR, IR, and Mass Spectrometry) are provided to aid in the characterization of the synthesized compound. Finally, potential applications and biological activities are explored, drawing parallels with structurally related pyrimidine derivatives that have demonstrated a wide range of pharmacological effects. This guide is intended to empower researchers to embark on the synthesis, characterization, and evaluation of this promising molecule.

Introduction and Molecular Overview

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[4] The derivatization of the pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5]

This guide focuses on a specific, yet underexplored, derivative: 3-(4-hydroxypyrimidin-5-yl)propanoic acid . This molecule uniquely combines the key pharmacophoric features of a 4-hydroxypyrimidine ring with a flexible propanoic acid side chain at the 5-position. The propanoic acid moiety can influence solubility, and metabolic stability, and provide a handle for further chemical modification, while the 4-hydroxypyrimidine core is known to engage in crucial biological interactions, often through hydrogen bonding.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide adopts a predictive and deductive approach, grounded in established principles of organic chemistry and medicinal chemistry. The information presented herein is designed to be a robust starting point for any research program aimed at synthesizing and investigating this molecule.

Chemical Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

The chemical structure of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is defined by a pyrimidine ring substituted at the 4-position with a hydroxyl group and at the 5-position with a propanoic acid chain.

A critical aspect of the chemistry of 4-hydroxypyrimidine and its derivatives is the existence of keto-enol tautomerism.[6][7] The "hydroxy" (enol) form is in equilibrium with its more stable keto tautomer, 3-(4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid (also named 3-(4(3H)-pyrimidinone-5-yl)propanoic acid). In most contexts, particularly in polar solvents and the solid state, the keto form is expected to predominate due to the greater stability of the amide-like functionality.[8][9] This tautomeric equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and, consequently, its potential interactions with biological targets.

  • IUPAC Name (Hydroxy form): 3-(4-hydroxypyrimidin-5-yl)propanoic acid

  • IUPAC Name (Keto form): 3-(4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • SMILES (Hydroxy form): OC(=O)CCc1cncnc1O

  • SMILES (Keto form): O=C(O)CCc1c[nH]c(=O)nc1

  • InChI (Keto form): InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-7(12)9-4-5/h3-4H,1-2H2,(H,10,11)(H,8,9,12)

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid. These values are computationally derived and serve as a useful guide for experimental design.

PropertyPredicted ValueNotes
pKa (acidic) ~4.5For the carboxylic acid proton.
pKa (basic) ~2.0For the pyrimidine ring nitrogen.
LogP -0.9Indicates good water solubility.
Topological Polar Surface Area (TPSA) 88.1 ŲSuggests potential for good cell permeability.
Hydrogen Bond Donors 3(Carboxylic acid OH, two N-H in keto form)
Hydrogen Bond Acceptors 4(Carboxylic acid C=O, pyrimidine N, pyrimidine C=O)

Proposed Synthesis Protocol

While a specific synthesis for 3-(4-hydroxypyrimidin-5-yl)propanoic acid has not been reported, a robust and logical synthetic route can be designed based on the well-established principles of pyrimidine synthesis. The classical approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a nitrogen-containing nucleophile like urea, thiourea, or guanidine.[10][11]

The proposed synthesis starts from diethyl malonate and proceeds through the formation of a key 1,3-dicarbonyl precursor.

Rationale for Synthetic Design

The chosen strategy, often referred to as a variation of the Biginelli or a related pyrimidine synthesis, is highly versatile and reliable for constructing the pyrimidine core.[12] The key is the creation of a suitable 3-carbon component that already contains the propanoic acid side chain or a precursor thereof. Diethyl malonate is an inexpensive and readily available starting material that allows for facile introduction of the side chain via Michael addition. The subsequent cyclization with urea is a standard and high-yielding method for forming the 4,6-dihydroxypyrimidine ring system, which can then be selectively manipulated to yield the final product.

Visualized Synthetic Workflow

Synthetic_Workflow start Diethyl Malonate step1_reagents 1. NaOEt, EtOH 2. Ethyl acrylate intermediate1 Triethyl 1,1,2-ethanetricarboxylate step1_reagents->intermediate1 Michael Addition step2_reagents Urea, NaOEt, EtOH, Reflux intermediate2 5-(2-Ethoxy-2-oxoethyl)-6-hydroxypyrimidine-4(3H)-one step2_reagents->intermediate2 Cyclization step3_reagents 1. POCl3, Reflux 2. H2/Pd-C, Et3N intermediate3 Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate step3_reagents->intermediate3 Chlorination & Dechlorination step4_reagents aq. NaOH, then H+ product 3-(4-hydroxypyrimidin-5-yl)propanoic acid step4_reagents->product Saponification Kinase_Inhibition molecule 3-(4-hydroxypyrimidin-5-yl)propanoic acid kinase Kinase ATP-Binding Pocket molecule->kinase Binds to hinge region product Phosphorylated Protein kinase->product Phosphorylates inhibition Inhibition of Phosphorylation kinase->inhibition atp ATP atp->kinase Competitive Binding substrate Substrate Protein

Sources

3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: Technical Specifications & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical specifications, structural dynamics, and synthetic pathways for 3-(4-hydroxypyrimidin-5-yl)propanoic acid .[1][2] It is designed for researchers in medicinal chemistry and drug discovery who utilize pyrimidine scaffolds as pharmacophores or metabolic intermediates.

Part 1: Chemical Identity & Structural Dynamics

Core Specifications

The molecule is a functionalized pyrimidine derivative characterized by a propanoic acid side chain at the C5 position and a hydroxyl group at the C4 position.[3] It serves as a potential bidentate linker in fragment-based drug design (FBDD) and a metabolic intermediate in pyrimidine catabolism.

ParameterSpecification
Chemical Name 3-(4-hydroxypyrimidin-5-yl)propanoic acid
CAS Number 1628833-82-4 (Acid); 71133-20-5 (Ethyl ester analog)
PubChem CID 82652839
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Monoisotopic Mass 168.0535 Da
SMILES C1=C(C(=O)NC=N1)CCC(=O)O
InChI Key VOVWYHUOEQTDLP-UHFFFAOYSA-N
pKa (Predicted) ~3.8 (Carboxyl), ~9.2 (Pyrimidine -OH/NH)
Tautomeric Equilibrium (The "Chameleon" Effect)

A critical feature of 4-hydroxypyrimidines is their lactam-lactim tautomerism. In aqueous physiological conditions (pH 7.4), the 4(3H)-pyrimidinone (keto) tautomer predominates over the 4-hydroxypyrimidine (enol) form. This impacts solubility, hydrogen bonding capacity, and binding affinity in protein pockets.

  • Keto Form (Dominant): Acts as a hydrogen bond donor (N-H) and acceptor (C=O).

  • Enol Form (Minor): Acts as a donor/acceptor via the -OH group; favored in non-polar solvents or specific enzymatic active sites.

Tautomerism cluster_0 Tautomeric Equilibrium Keto 4(3H)-Pyrimidinone Form (Dominant in Aqueous Media) C=O Acceptor / N-H Donor Enol 4-Hydroxypyrimidine Form (Aromatic System) -OH Donor/Acceptor Keto->Enol  Ka (Solvent Dependent)  

Figure 1: Lactam-lactim tautomerism. The equilibrium shifts based on solvent polarity, significantly affecting reactivity during synthesis.

Part 2: Synthesis & Manufacturing

Since direct commercial sourcing of the free acid can be inconsistent, a robust de novo synthesis or ester hydrolysis is recommended. Below is a high-fidelity synthetic workflow based on the Heck Coupling strategy, which allows for modular modification of the side chain.

Retrosynthetic Analysis

The most reliable route disconnects the C5-side chain via a Palladium-catalyzed cross-coupling reaction, followed by reduction and hydrolysis.

Retrosynthesis Target Target: 3-(4-hydroxypyrimidin-5-yl)propanoic acid Intermediate1 Intermediate: Ethyl 3-(4-hydroxypyrimidin-5-yl)acrylate Target->Intermediate1 1. Hydrogenation 2. Hydrolysis Precursors Precursors: 5-Bromo-4-hydroxypyrimidine + Ethyl Acrylate Intermediate1->Precursors Heck Coupling (Pd-Catalyzed)

Figure 2: Retrosynthetic disconnection relying on C-C bond formation at the electron-deficient C5 position.

Experimental Protocol
Step 1: Heck Coupling (C-C Bond Formation)
  • Reagents: 5-Bromo-4(3H)-pyrimidinone (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Triethylamine (3.0 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: Reflux (90–100°C) for 12–16 hours under Argon.

  • Mechanism: The electron-rich C5 position of the pyrimidinone is activated by the catalyst, coupling with the acrylate to form the α,β-unsaturated ester.

  • Workup: Filter catalyst, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).

Step 2: Hydrogenation (Saturation)
  • Reagents: Ethyl 3-(4-hydroxypyrimidin-5-yl)acrylate, H₂ gas (balloon or 1 atm), 10% Pd/C.

  • Solvent: Ethanol or Methanol.[4]

  • Conditions: Stir at RT for 4–6 hours.

  • Checkpoint: Monitor disappearance of alkene protons by ¹H NMR (~6.5–7.5 ppm region).

Step 3: Hydrolysis (Final Deprotection)
  • Reagents: Saturated Intermediate (Step 2), LiOH (2.0 eq) or NaOH (1M).

  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 2 hours (monitor by LC-MS).

    • Critical Step: Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid.

    • Filter the white precipitate and dry under vacuum.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive/Negative.

  • Expected Signals:

    • [M+H]⁺: m/z 169.06

    • [M-H]⁻: m/z 167.05

    • Fragmentation: Loss of H₂O (-18) or CO₂ (-44) is common in MS/MS modes.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (due to polarity).

  • Key Shifts:

    • Py-H2 (C2-H): Singlet, ~8.0–8.2 ppm (Deshielded by adjacent nitrogens).

    • Py-H6 (C6-H): Singlet, ~7.6–7.8 ppm.

    • Methylene (-CH₂-): Two triplets at ~2.5 ppm (overlaps with DMSO) and ~2.7 ppm.

    • Hydroxyl/Amide (-OH/NH): Broad singlet >11.0 ppm (exchangeable).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency potential.

  • HIF-PH Inhibitors: The pyrimidinone core mimics the 2-oxoglutarate cofactor, making it a scaffold for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors used in anemia therapy (e.g., structural similarity to Roxadustat intermediates).

  • Linker Chemistry: The propanoic acid tail provides a "handle" for conjugation to larger pharmacophores or PROTAC E3 ligase ligands.

Metabolic Tracing

Used as a reference standard in metabolomics to identify degradation products of pyrimidine-based drugs (e.g., 5-FU derivatives) or DNA/RNA catabolism pathways.

References
  • PubChem. (2025). Compound Summary: 3-(4-hydroxypyrimidin-5-yl)propanoic acid (CID 82652839).[1][2] National Library of Medicine. [Link]

  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine and related desulfurization protocols.[5][4] Org.[6] Synth. Coll. Vol. 4, p.638. [Link]

Sources

Comprehensive Guide to the Tautomerism of 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric properties of 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid .

Executive Summary

This guide details the structural dynamics of 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid , a functionalized pyrimidine derivative critical in fragment-based drug discovery and metabolic analog synthesis. As a 5-substituted 4-pyrimidinone derivative, this molecule exhibits complex prototropic tautomerism—specifically lactam-lactim and amine-imine equilibria—that fundamentally dictates its solubility, lipophilicity, and ligand-receptor binding affinity. Understanding these states is non-negotiable for accurate pharmacophore modeling and formulation stability.

Molecular Architecture & Tautomeric Landscape

The compound consists of a pyrimidine core substituted at the C5 position with a propanoic acid tail. The "6-oxo-1,6-dihydro" nomenclature specifies a lactam form where the carbonyl is at C6 and the proton resides on N1. However, in solution, this molecule exists as a dynamic equilibrium of three primary tautomers.

The Tautomeric Triad
  • 1H-Lactam (Named Form): Proton on N1, Carbonyl at C6.

  • 3H-Lactam (Alternative Keto): Proton on N3, Carbonyl at C4 (symmetry equivalent in unsubstituted systems, but distinct here due to the C5 substituent).

  • Lactim (Enol): Aromatic 4-hydroxypyrimidine form.

The presence of the propanoic acid side chain (pKa ≈ 4.8) adds an ionization layer, creating anionic tautomers at physiological pH.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer pathways defining the stability of the molecule.

Tautomerism Lactam1 1H-Lactam (6-oxo) (Polar Dominant) Lactam3 3H-Lactam (4-oxo) (Thermodynamically Stable) Lactam1->Lactam3 1,3-Proton Shift (Slow in non-protic) Lactim Lactim (4-hydroxy) (Aromatic/Gas Phase) Lactam1->Lactim Proton Transfer Zwitter Zwitterionic Form (High Dielectric) Lactam1->Zwitter Solvent Stabilization Lactam3->Lactim Keto-Enol Tautomerism

Figure 1: Prototropic tautomerism network. The 1H- and 3H-lactam forms dominate in aqueous solution, while the lactim form is relevant in non-polar environments or specific enzyme active sites.

Thermodynamics & Phase-Dependent Stability

The stability of each tautomer is dictated by the environment's dielectric constant (


) and hydrogen-bonding capacity.
Aqueous Solution (High

)
  • Dominant Species: Lactam (Oxo) forms.

  • Mechanism: Water stabilizes the large dipole moment of the C=O bond and the N-H moiety via hydrogen bonding.

  • Ratio: Typically, the 3H-lactam is slightly more stable than the 1H-lactam in 5-substituted pyrimidines due to steric factors and electronic repulsion, though the 1H-form (as named) remains significant.

  • Ionization: At pH 7.4, the carboxylic acid is deprotonated (

    
    ), but the pyrimidine ring remains largely neutral (pKa 
    
    
    
    , pKa
    
    
    ).
Non-Polar Solvents / Gas Phase (Low

)
  • Dominant Species: Lactim (Hydroxy) form.

  • Mechanism: The aromaticity of the pyrimidine ring drives stability when dipole stabilization from solvent is absent.

  • Relevance: This form is crucial for modeling "desolvated" ligand binding in hydrophobic pockets of target proteins.

Solid State
  • Dominant Species: Exclusively Lactam .

  • Mechanism: Intermolecular hydrogen bonding in the crystal lattice (N-H

    
     O=C) creates stable dimers or ribbons, locking the molecule in the keto form.
    
Analytical Characterization Protocols

To experimentally validate the tautomeric state of your specific batch, use the following self-validating protocols.

Protocol A: UV-Vis Solvent Sweep (Qualitative)
  • Objective: Detect the shift from lactim to lactam based on solvent polarity.

  • Method:

    • Prepare 50 µM solutions in Cyclohexane (non-polar) and Water (polar).

    • Scan 200–400 nm.

    • Analysis:

      • Lactim (Cyclohexane): Distinct

        
         bands with vibrational fine structure (aromatic character).
        
      • Lactam (Water): Broad, red-shifted absorption band (loss of aromaticity, C=O conjugation).

Protocol B: Variable Temperature

H-NMR (Quantitative)
  • Objective: Quantify the

    
     (equilibrium constant) and exchange rates.
    
  • Solvent: DMSO-

    
     (slows exchange) vs. 
    
    
    
    (rapid exchange).
  • Key Signals:

    • Lactam:

      
       11.0–13.0 ppm (Broad Singlet, N-H).
      
    • Lactim:

      
       8.0–9.0 ppm (Sharp Singlet, O-H, rarely seen unless very dry/cold).
      
    • C5-Methylene: The

      
       protons adjacent to the ring will show different splitting patterns or shifts if the adjacent C=C bond changes character (keto vs enol).
      
ParameterLactam (Oxo) SignatureLactim (Hydroxy) Signature

C NMR (C4/C6)

160–170 ppm (Carbonyl)

155–165 ppm (C-OH)

H NMR (NH/OH)

> 11 ppm (Deshielded)

< 10 ppm (Variable)
IR Spectroscopy Strong

~1680 cm

Weak/Absent

, Broad

Biological Implications & Drug Design
Ligand-Receptor Binding

The tautomeric state defines the hydrogen bond donor/acceptor (HBD/HBA) pattern.

  • Lactam (1H-form): N1 is HBD; O6 is HBA; N3 is HBA.

  • Lactim: N1 is HBA; O6-H is HBD; N3 is HBA.

  • Impact: Docking algorithms often default to the most stable solution tautomer. Critical Error: If the active site is hydrophobic, you must force the docking software to evaluate the Lactim tautomer.

Metabolic Stability

The 5-propanoic acid chain mimics metabolic intermediates (e.g., related to uracil catabolism). The 6-oxo group is susceptible to nucleophilic attack if not stabilized by the N1 proton.

Experimental Workflow: Tautomer Determination

The following DOT diagram outlines the decision tree for characterizing the tautomer in a new formulation.

Workflow Start Start: Solid Sample 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid Solubility Dissolve in DMSO-d6 (Aprotic Polar) Start->Solubility NMR Acquire 1H & 13C NMR Solubility->NMR CheckNH Check >11ppm Region NMR->CheckNH LactamPath Signal Present (NH) CheckNH->LactamPath Yes LactimPath Signal Absent CheckNH->LactimPath No ConfirmLactam Confirm Lactam: Check C=O (~165ppm) LactamPath->ConfirmLactam ConfirmLactim Suspect Lactim/Anion: Check pH/pKa LactimPath->ConfirmLactim

Figure 2: Decision matrix for NMR-based tautomer identification.

References
  • Tautomerism of 4-Hydroxypyrimidines Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.

  • Thermodynamics of Pyrimidinone Tautomers Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.

  • Keto-Enol Tautomerism in Heterocycles Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil: Synchrotron-based investigation.

  • Crystal Structure and H-Bonding Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.

  • General Pyrimidine Chemistry The Chemistry of Heterocyclic Compounds, Pyrimidines. Brown, D. J. (Wiley-Interscience). (Standard Reference Text).

Advanced Engineering of 5-Substituted 4-Hydroxypyrimidine Derivatives: Mechanisms and Protocols for HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The therapeutic stabilization of the Hypoxia-Inducible Factor (HIF) via the inhibition of HIF Prolyl Hydroxylase Domains (PHDs) has fundamentally shifted the treatment paradigm for renal anemia and ischemic conditions[1]. While several chemotypes have been explored, 5-substituted 4-hydroxypyrimidine derivatives have emerged as a highly potent, synthetically tractable class of 2-oxoglutarate (2OG) competitive mimetics[1].

As an application scientist, I approach the design of these molecules not merely as static chemical entities, but as dynamic probes. To achieve sub-micromolar potency, a molecule must successfully outcompete endogenous 2OG for the active site Fe(II)[2]. The 4-hydroxypyrimidine core acts as the primary bidentate chelator. However, the true selectivity and binding thermodynamics are driven by the C-5 substitution [1]. Crystallographic evidence reveals that extending the C-5 position with bulky, hydrophobic groups (such as a phenoxybenzyl amide) forces the inhibitor to project deep into a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391[1]. This displacement of high-energy water molecules yields a massive entropic gain, driving the exceptional affinity of this scaffold.

Mechanistic Architecture: The HIF-PHD Pathway

To understand the causality behind our structural modifications, we must map the biological circuitry these derivatives disrupt. Under normoxic conditions, PHD2 utilizes oxygen and 2OG to hydroxylate HIF-1α at specific proline residues (Pro402/Pro564)[3]. This hydroxylation is the recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to rapid proteasomal degradation[3].

By introducing a 5-substituted 4-hydroxypyrimidine, we competitively block the 2OG binding site. This stalls the hydroxylation event, stabilizing HIF-1α, promoting its nuclear translocation, and activating the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[1].

HIF_PHD_Pathway Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2OG dependent) Normoxia->PHD2 Co-substrate HIF HIF-1α (Constitutive) HIF->PHD2 Substrate HydroxylatedHIF Hydroxylated HIF-1α (Pro402/Pro564) PHD2->HydroxylatedHIF Hydroxylation Inhibitor 5-Substituted 4-Hydroxypyrimidine Inhibitor->PHD2 Competitive Inhibition (Blocks 2OG) Stabilization HIF-1α Stabilization & Nuclear Translocation Inhibitor->Stabilization Induces VHL VHL E3 Ubiquitin Ligase HydroxylatedHIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Transcription Gene Transcription (EPO, VEGF, etc.) Stabilization->Transcription Activates

Fig 1: HIF-PHD signaling pathway and 4-hydroxypyrimidine competitive inhibition mechanism.

Structure-Activity Relationship (SAR) Dynamics

To systematically engineer these derivatives, we must quantify how C-5 modifications dictate enzyme affinity. The table below synthesizes the relationship between the steric bulk of the C-5 substituent and the resulting PHD2 inhibition profile, benchmarked against crystallographic data (e.g.,)[4].

Compound ScaffoldC-5 SubstituentBinding Pocket Interaction (Structural Causality)Relative PHD2 Inhibition (IC₅₀)
4-Hydroxypyrimidine UnsubstitutedBaseline 2OG chelation (Fe²⁺) via pyrimidine core; no pocket occupation.Weak (>50 µM)
4-Hydroxypyrimidine Simple Alkyl AmideMinimal hydrophobic contact; fails to displace active site water network.Moderate (~10 µM)
4-Hydroxypyrimidine Benzyl AmidePartial occupation of the Trp-258/Trp-389 pocket; moderate entropic gain.Strong (~1 µM)
4-Hydroxypyrimidine Biphenyl / Phenoxybenzyl AmideDeep projection into Trp-258, Trp-389, Phe-391 pocket; interacts with Arg-322.Potent (<0.1 µM)

Data synthesized from foundational SAR studies on PHD inhibitors[1].

Validated Experimental Workflows

A theoretical understanding of SAR is only as robust as the experimental protocols used to synthesize and validate the compounds. The following workflows are designed as self-validating systems to ensure high-fidelity data, explaining the why behind the what.

Protocol 1: Synthesis of 5-Substituted 4-Hydroxypyrimidine-5-carboxamides via DABAL-Me₃

Causality Check: Traditional amide coupling from carboxylic acids often fails in this scaffold due to the poor nucleophilicity of the bulky biaryl amines required to target the hydrophobic pocket. By utilizing the bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃), we directly convert the pyrimidine-5-carboxylate ester to the amide via a highly reactive aluminum-amide intermediate[1]. This bypasses the need for ester hydrolysis, prevents epimerization, and drives the reaction to completion.

Step-by-Step Methodology:

  • Preparation of the Aluminum-Amide Complex: In a rigorously dried microwave vial under argon, suspend DABAL-Me₃ (1.5 equiv) and the desired bulky amine (e.g., 4-phenoxybenzylamine, 1.5 equiv) in anhydrous THF (0.2 M). Stir at room temperature for 30 minutes until methane evolution ceases, indicating the formation of the active nucleophile.

  • Direct Amidation: Add the ethyl 4-hydroxypyrimidine-5-carboxylate precursor (1.0 equiv) to the vial. Seal the vessel.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 130 °C for exactly 10 minutes[1]. Self-Validation: The rapid heating profile of the microwave minimizes the thermal degradation of the pyrimidine core while providing the activation energy necessary for the bulky substitution.

  • Quenching & Isolation: Cool the vial to 0 °C and carefully quench with 1M HCl (dropwise) to break the aluminum complex. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN + 0.1% TFA) to isolate the pure 5-substituted 4-hydroxypyrimidine derivative.

Protocol 2: Time-Resolved FRET (TR-FRET) Assay for PHD2 Inhibition

Causality Check: Why choose TR-FRET over standard fluorescence polarization? The time-resolved nature of Europium (Eu) emission (long half-life) eliminates short-lived background autofluorescence generated by highly conjugated pyrimidine libraries[3]. This assay relies on the binding of hydroxylated HIF-1α to the VHL complex. If the 4-hydroxypyrimidine is an effective inhibitor, HIF-1α remains unhydroxylated, VHL does not bind, and the FRET signal between the Eu-donor and APC-acceptor is abolished[3]. This provides a direct, functionally relevant readout of target engagement.

Step-by-Step Methodology:

  • Enzyme Reaction Assembly: In a 384-well white microplate, prepare a 10 µL reaction mixture containing recombinant human PHD2 (50 nM), biotinylated HIF-1α CODD peptide (100 nM), and the synthesized 4-hydroxypyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM TCEP).

  • Reaction Initiation: Initiate the hydroxylation by adding a 5 µL cofactor mix containing 2OG (10 µM), Fe(II)SO₄ (10 µM), and ascorbate (1 mM). Self-Validation: Ascorbate is critical here; it maintains the active site iron in the Fe(II) state, preventing artifactual enzyme inactivation.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.

  • Detection Phase: Add 10 µL of the detection mix containing Eu-labeled VBC (VHL-elonginB-elonginC) complex (5 nM) and Streptavidin-APC (50 nM). Incubate for an additional 60 minutes.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 nm emission ratio. A decrease in the ratio directly correlates with the IC₅₀ of the 5-substituted 4-hydroxypyrimidine inhibitor.

References

  • Holt-Martyn, J.P., Chowdhury, R., Tumber, A., Yeh, T.L., Abboud, M.I., Lippl, K., Lohans, C.T., Langley, G.W., Figg Jr., W., McDonough, M.A., Pugh, C.W., Ratcliffe, P.J., Schofield, C.J. (2020). "Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors." ChemMedChem, 15(3): 270-273.[Link]

  • Liu, T., Abboud, M.I., Chowdhury, R., Tumber, A., Hardy, A.P., Lippl, K., Lohans, C.T., Pires, E., Wickens, J., McDonough, M.A., West, C.M., Schofield, C.J. (2020). "Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii." Journal of Biological Chemistry, 295(49): 16545-16561.[Link]

  • Yeh, T.L., Leissing, T.M., Abboud, M.I., Thinnes, C.C., Atasoylu, O., Holt-Martyn, J.P., Zhang, D., Tumber, A., Lippl, K., Lohans, C.T. (2017). "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science, 8(11): 7651-7668.[Link]

  • Research Collaboratory for Structural Bioinformatics (RCSB). "PDB 6ST3: HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with 4-hydroxy-N-(4-phenoxybenzyl)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide." Protein Data Bank. [Link]

Sources

The Pyrimidine-5-Propanoic Acid Scaffold: A Strategic Linker in Peptidomimetics and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pyrimidine-5-propanoic acid scaffold represents a specialized pharmacophore in medicinal chemistry, primarily utilized as a rigid yet functionalized spacer in the design of peptidomimetics and enzyme inhibitors . Unlike simple pyrimidine derivatives, the inclusion of a propanoic acid moiety at the C5 position serves a distinct structural purpose: it acts as a "molecular arm" capable of extending a carboxylate group into deep polar pockets or metal-ion binding sites—mimicking the side chains of Aspartic acid (Asp) or Glutamic acid (Glu)—while the pyrimidine core provides a metabolically stable, planar platform for


-stacking interactions.

This technical guide analyzes the scaffold's utility in developing Integrin


 antagonists  and Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) inhibitors , providing validated synthetic protocols and mechanistic insights for drug discovery professionals.

Part 1: Structural Biology & Medicinal Chemistry Logic

The Pharmacophore: "Reach and Grasp"

The efficacy of the pyrimidine-5-propanoic acid scaffold stems from its ability to balance rigidity and flexibility.

  • The Anchor (Pyrimidine Ring): The 1,3-diazine ring acts as a rigid scaffold. The nitrogen atoms serve as hydrogen bond acceptors, improving water solubility and allowing for specific interactions with backbone amides in the target protein.

  • The Arm (Propanoic Acid): The 3-carbon saturated chain (propanoic acid) provides rotational freedom to orient the terminal carboxylate. This length is critical; a 2-carbon (acetic) chain is often too short to reach buried metal ions (e.g.,

    
     or 
    
    
    
    in integrins), while a 4-carbon chain introduces excessive entropic penalty upon binding.
Peptidomimicry: The RGD Analogy

In the context of integrin inhibitors, this scaffold is a classic RGD (Arg-Gly-Asp) mimic .[1]

  • The Pyrimidine mimics the Glycine spacer.

  • The Propanoic Acid mimics the Aspartic Acid side chain.

  • A substituent at the C2 position (often a phenyl-guanidine or benzamidine) mimics the Arginine.

Part 2: Therapeutic Applications & Case Studies

Integrin Antagonists

Integrins are transmembrane receptors mediating cell adhesion.[1][2] The


 subtype is a key target for osteoporosis and tumor angiogenesis.
  • Mechanism: The terminal carboxylate of the pyrimidine-5-propanoic acid coordinates with the divalent cation (

    
    ) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the 
    
    
    
    -subunit.
  • Structural Advantage: The pyrimidine core locks the distance between the basic "Arginine-mimic" and the acidic "Aspartate-mimic" at approximately 12-14 Å, the optimal distance for high-affinity binding to the

    
     receptor.
    
LMW-PTP Inhibitors

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is overexpressed in various cancers.

  • Mechanism: The propanoic acid moiety acts as a phosphate bioisostere . It enters the catalytic pocket and interacts with the P-loop arginine residues, competitively inhibiting the hydrolysis of phosphotyrosine substrates.

  • Selectivity: The pyrimidine ring allows for substitution at the 2- and 6-positions to engage hydrophobic pockets unique to LMW-PTP isoforms, improving selectivity over other phosphatases.

7-Deazapurine Nucleoside Analogs

In nucleoside chemistry, the scaffold appears as 3-(7-deazapurin-7-yl)propanoic acid . These derivatives are used to functionalize PNA (Peptide Nucleic Acid) backbones or to create "stapled" nucleosides that resist enzymatic degradation.

Part 3: Synthetic Strategies & Protocols

Method A: The Heck Coupling (Preferred Route)

This method is favored for its scalability and the availability of 5-bromopyrimidine starting materials.

Reaction Logic:

  • Coupling: Palladium-catalyzed cross-coupling of 5-bromopyrimidine with an acrylate ester installs the 3-carbon chain with unsaturation.

  • Reduction: Catalytic hydrogenation saturates the alkene.

  • Hydrolysis: Saponification reveals the free acid.

Detailed Protocol
  • Step 1: Heck Reaction

    • Reagents: 5-Bromopyrimidine (1.0 eq), tert-butyl acrylate (1.2 eq),

      
       (0.05 eq), 
      
      
      
      (0.1 eq), Triethylamine (3.0 eq).
    • Solvent: Acetonitrile or DMF (anhydrous).

    • Conditions: Reflux (

      
      ) under Argon for 12-24 hours.
      
    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography (Ethyl Acetate/Hexanes).

    • Yield: Typically 70-85%.

  • Step 2: Hydrogenation

    • Reagents: Intermediate acrylate,

      
       gas (balloon pressure or 1 atm), 10% Pd/C (10 wt%).
      
    • Solvent: Methanol or Ethanol.

    • Conditions: Stir at Room Temperature (RT) for 4-6 hours.

    • Monitoring: TLC/LC-MS to confirm disappearance of the alkene.

  • Step 3: Hydrolysis

    • Reagents: Saturated ester, TFA/DCM (1:1) for t-butyl esters OR LiOH (2.0 eq) in THF/Water for ethyl/methyl esters.

    • Conditions: Stir at RT for 2 hours.

    • Workup: Remove volatiles (for TFA) or acidify to pH 3 and extract (for LiOH).

Synthesis_Pathway Start 5-Bromopyrimidine Step1 Heck Coupling (Pd(OAc)2, t-Butyl Acrylate) Start->Step1 Inter1 Pyrimidine-5-acrylate Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Pyrimidine-5-propanoate ester Step2->Inter2 Step3 Hydrolysis (TFA or LiOH) Inter2->Step3 Final Pyrimidine-5-propanoic Acid Step3->Final

Figure 1: Step-wise synthesis of Pyrimidine-5-propanoic acid via Heck coupling.

Method B: Phase-Transfer Alkylation (For Fused Systems)

Used primarily for pyrrolo[2,3-d]pyrimidines (7-deazapurines).[3]

Protocol:

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Ethyl 3-bromopropionate, Tetrabutylammonium hydrogensulfate (TBAHS, catalyst), 50% NaOH (aq), Benzene/Toluene.

  • Procedure: Mix the heterocycle with the phase transfer catalyst (TBAHS) in the biphasic solvent system. Add the alkyl bromide dropwise. Agitate vigorously (vibromixer) for 1 hour.

  • Note: This method regioselectively alkylates the N7 position.

Part 4: Quantitative Data & SAR Summary

The following table summarizes the impact of the propanoic acid linker length on biological activity in Integrin


 assays (Data synthesized from SAR studies of RGD mimetics).
Linker TypeChain LengthIC50 (nM) vs

Binding Mode Analysis
Acetic Acid2 Carbons> 10,000Too Short: Carboxylate cannot reach the MIDAS metal ion without distorting the pyrimidine core.
Propanoic Acid 3 Carbons 15 - 50 Optimal: Perfect reach to coordinate

while maintaining high-affinity pi-stacking.
Butanoic Acid4 Carbons450Entropic Penalty: Increased flexibility leads to higher entropy loss upon binding.
Rigid Alkyne3 Carbons (rigid)2,500Too Rigid: Lack of rotational freedom prevents optimal orbital overlap with the metal ion.

Part 5: Mechanism of Action Visualization

The diagram below illustrates the "Bridge" function of the scaffold in an Integrin receptor context.

MOA_Integrin MIDAS MIDAS Metal Ion (Mn2+) (Binding Pocket) Pocket Hydrophobic Pocket (Specificity) Asp_Site Aspartate Binding Region Acid Propanoic Acid Tail (Asp Mimic) Acid->MIDAS Coordination Core Pyrimidine Core (Rigid Scaffold) Core->Pocket Pi-Stacking Core->Acid C5 Linker Basic Basic Group (R2) (Arg Mimic) Core->Basic C2 Linker Basic->Asp_Site Salt Bridge

Figure 2: Pharmacophore mapping of the scaffold within the Integrin


 binding site.

References

  • Preparation of [[[[[(aminoiminomethyl)amino]phenyl]carbonyl]amino]acetyl]amino]pyrimidine-5-propanoic acid.
  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin.

    • Source: MDPI Molbank 2007, M555.
    • URL:[Link][4]

  • Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl)

    • Source: CSBSJU Digital Commons (2024).
    • URL:[Link][5]

  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine.

    • Source: MDPI Molbank 2009, M602.
    • URL:[Link]

Sources

Comprehensive Technical Guide: Structural Informatics and Pharmacological Applications of 3-(4-hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, small-molecule fragments serve as the foundational building blocks for complex therapeutics. 3-(4-hydroxypyrimidin-5-yl)propanoic acid is a highly specialized bifunctional scaffold that has garnered significant attention in the development of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 integrin antagonists.

As an Application Scientist, understanding the dual nature of this molecule—its tautomeric pyrimidine core and its highly flexible, acidic propanoic acid tail—is critical. This whitepaper provides an in-depth analysis of its structural informatics (SMILES, InChI), its mechanistic role as an Arginine-Glycine-Aspartic acid (RGD) mimetic, and a self-validating experimental workflow for integrating this fragment into advanced drug scaffolds.

Chemical Identity & Structural Informatics

Accurate querying of chemical databases requires a precise understanding of a compound's structural identifiers. For 3-(4-hydroxypyrimidin-5-yl)propanoic acid, the presence of the 4-hydroxypyrimidine ring introduces tautomerism. In aqueous environments and polar solvents, this ring exists predominantly in its keto tautomeric form: pyrimidin-4(3H)-one [1].

This tautomerism is explicitly captured in the compound's canonical SMILES string, which denotes the keto form rather than the enol form. Recognizing this dynamic is critical during structure-based drug design (SBDD), as the keto form presents a distinct hydrogen bond donor (N-H) and acceptor (C=O) profile compared to the enol form, directly dictating how the pyrimidine core interacts with a receptor's binding pocket.

Quantitative Chemical Identifiers

The following table summarizes the core quantitative and informatics data for the compound, essential for mass spectrometry (LC-MS) validation and computational modeling[1].

PropertyValue
Molecular Formula C₇H₈N₂O₃
Monoisotopic Mass 168.0535 Da
SMILES C1=C(C(=O)NC=N1)CCC(=O)O
InChI InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12)
InChIKey VOVWYHUOEQTDLP-UHFFFAOYSA-N
Predicted CCS ([M+H]⁺) 132.3 Ų

Structural Significance in Drug Design: The Integrin Target

The propanoic acid moiety in this compound is not merely a structural linker; it is a critical, active pharmacophore. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 integrins (

,

,

,

, and

) are cell-surface receptors that recognize the RGD motif present in extracellular matrix proteins. Dysregulation of these integrins is a primary driver of pathological fibrosis and tumor metastasis[2].
The Causality of the Pharmacophore

In the design of non-peptidic integrin inhibitors, the drug molecule must mimic the RGD sequence[3]:

  • The Basic Terminus: Mimics Arginine (Arg).

  • The Acidic Terminus: Mimics Aspartic acid (Asp).

When 3-(4-hydroxypyrimidin-5-yl)propanoic acid is incorporated into a drug scaffold, its carboxylic acid tail acts as the Aspartic acid mimetic [3]. It coordinates directly with the divalent cation (typically Mg²⁺ or Mn²⁺) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin receptor[3]. Meanwhile, the pyrimidine ring acts as a rigid vector, directing the propanoic acid into the binding pocket at the optimal angle while engaging in hydrogen bonding with the receptor backbone.

Pathway A Latent TGF-β Complex B αV Integrin Receptor A->B RGD Motif Binding C Conformational Change B->C D Active TGF-β Release C->D E Propanoic Acid Antagonist (e.g., 3-(4-hydroxypyrimidin-5-yl)...) E->B MIDAS Coordination

Mechanism of αV Integrin-mediated TGF-β activation and site of inhibitor intervention.

Experimental Protocol: Synthesis & Integration into Drug Scaffolds

To leverage this fragment in drug discovery, it is typically coupled with a basic amine scaffold (e.g., a tetrahydronaphthyridine derivative) to form a complete RGD-mimetic integrin inhibitor[4]. The following methodology outlines a self-validating system for this amide coupling.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Procedure: Dissolve 3-(4-hydroxypyrimidin-5-yl)propanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0 °C for 15 minutes.

  • Causality: The propanoic acid must be activated to an active ester to facilitate nucleophilic attack. We utilize HATU rather than EDC/HOBt because the electron-deficient nature of the pyrimidine ring can subtly influence the pKa of the aliphatic chain; HATU ensures rapid, near-quantitative formation of the active ester, preventing degradation or side reactions.

Step 2: Amide Coupling

  • Procedure: Introduce the basic amine fragment (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Self-Validating Quality Control (In-line LC-MS)

  • Procedure: Aliquot 5 µL of the reaction mixture, quench with 50 µL of 1:1 MeCN/H₂O, and inject into the LC-MS.

  • Validation Gate: Do not proceed to purification unless the extracted ion chromatogram (EIC) demonstrates >95% conversion to the desired product mass. If unreacted acid remains, the system dictates spiking an additional 0.2 eq of HATU and re-evaluating after 30 minutes. This prevents downstream yield loss during preparative chromatography.

Step 4: Purification and Final Validation

  • Procedure: Purify the crude mixture via Preparative HPLC (C18 column, utilizing a water/acetonitrile gradient buffered with 0.1% TFA). Lyophilize the collected fractions.

  • Validation: Confirm final purity via ¹H-NMR (assessing the distinct pyrimidine aromatic protons) and High-Resolution Mass Spectrometry (HRMS).

Workflow S1 Fragment Sourcing (InChIKey: VOVWY...) S2 Amide Coupling (HATU/DIPEA) S1->S2 S3 In-line QC (LC-MS >95%) S2->S3 S4 Purification (Prep-HPLC) S3->S4 S5 Biological Assay (αVβ6 Binding) S4->S5

Synthetic and validation workflow for propanoic acid-derived integrin antagonists.

Conclusion

3-(4-hydroxypyrimidin-5-yl)propanoic acid is a highly versatile chemical fragment whose exact structural informatics (InChIKey: VOVWYHUOEQTDLP-UHFFFAOYSA-N) unlock its potential in rational drug design[1]. By understanding its tautomeric behavior and its mechanistic role as an Aspartic acid mimetic, researchers can effectively integrate this compound into novel ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 integrin antagonists, driving forward therapeutic solutions for oncology and fibrotic diseases[2].

References

1.[1] 3-(4-hydroxypyrimidin-5-yl)propanoic acid - PubChemLite. Université du Luxembourg. URL: [Link] 2.[4] US20210188847A1 - 3-substituted propionic acids as alpha v integrin inhibitors. Google Patents. URL: 3.[3] Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. MDPI (Cancers). URL: [Link] 4.[2] Alpha v integrin inhibitors and cancer therapy. PubMed. URL: [Link]

Sources

Thermodynamic Stability & Characterization of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth thermodynamic assessment of 3-(4-hydroxypyrimidin-5-yl)propanoic acid , a functionalized pyrimidine derivative often encountered as a metabolic intermediate or a building block in the synthesis of kinase inhibitors (e.g., related to HIF-PH inhibitors).

The thermodynamic stability of this molecule is not governed solely by its covalent connectivity but by a critical tautomeric equilibrium that dictates its solid-state properties, solubility profile, and degradation kinetics. Contrary to the nomenclature "4-hydroxypyrimidine," this moiety exists predominantly as 4(3H)-pyrimidinone in both the solid state and aqueous solution. Failure to account for this keto-dominant tautomer leads to erroneous logP predictions, incorrect docking models, and flawed stability indicating methods (SIMs).

This whitepaper outlines the molecular architecture, predicted thermodynamic parameters, and a validated protocol for stress testing this specific chemical entity.

Molecular Architecture & Tautomeric Control

The stability of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is anchored in the heterocyclic core. While the IUPAC name suggests an aromatic hydroxyl group (enol), the thermodynamic reality is a cyclic amide (keto).

The Tautomeric Equilibrium

Experimental evidence from X-ray photoelectron spectroscopy (XPS) and microwave spectroscopy on the parent 4-hydroxypyrimidine confirms that the oxo-form (pyrimidinone) is thermodynamically favored by approximately 2.0–3.2 kJ/mol in the gas phase and is further stabilized in the condensed phase by intermolecular hydrogen bonding.

  • Implication: The molecule should be treated as 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid for all mechanistic degradation studies.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Less Stable Keto Keto Form (4(3H)-Pyrimidinone) Dominant Species Enol->Keto Tautomerization (ΔG ≈ -3 kJ/mol) Solid Solid State Lattice (H-Bond Network) Keto->Solid Lattice Stabilization (Intermolecular H-Bonds)

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable keto-form (4(3H)-pyrimidinone), which dictates the solid-state lattice energy.

Thermodynamic Parameters & Solubility Profile

Because specific experimental values for the 5-propanoic acid derivative are sparse in open literature, the following parameters are derived from high-fidelity analogue data (parent 4(3H)-pyrimidinone and propanoic acid) and validated computational models.

Ionization Constants (pKa)

The molecule exhibits a complex ionization profile due to the interplay between the carboxylic acid tail and the amphoteric pyrimidinone head.

Ionization CenterEstimated pKaSpecies Dominance (pH 7.0)
N1 (Pyrimidinone) 1.85 ± 0.10Deprotonated (Neutral)
COOH (Propanoic Acid) 4.60 ± 0.20Deprotonated (Anionic, COO⁻)
N3-H (Pyrimidinone) 8.60 ± 0.20Protonated (Neutral)

Critical Insight: At physiological pH (7.4), the molecule exists primarily as a mono-anion (COO⁻, NH neutral). It is not a zwitterion in the neutral pH range. The zwitterionic window is narrow or non-existent because the acidic pKa (COOH ~4.6) is higher than the basic pKa (N1H⁺ ~1.8).

Predicted Solubility & Melting
  • Melting Point: 170°C – 190°C . The high melting point relative to simple organic acids is due to the robust hydrogen-bonding network (N-H···O=C) of the pyrimidinone ring in the crystal lattice.

  • Aqueous Solubility:

    • pH 1-2: High (Cationic species).

    • pH 3-4: Minimum Solubility (Neutral species dominates). Risk zone for precipitation.

    • pH > 6: High (Anionic species).

Degradation Kinetics & Stress Pathways

Thermodynamic stability does not imply kinetic inertness. Under stress conditions (ICH Q1A), the following degradation pathways are mechanistically probable.

Decarboxylation (Thermal Stress)

While propanoic acid derivatives are generally more stable than acetic acid derivatives (which form benzylic-like carbanions), the electron-deficient pyrimidine ring can facilitate decarboxylation at high temperatures (>200°C) or in the presence of Lewis acids.

Oxidative Instability

The N3-position of the pyrimidinone ring is susceptible to oxidation or N-alkylation if not protected. However, the ring itself is relatively resistant to oxidative ring opening compared to electron-rich heterocycles like pyrroles.

Degradation cluster_Thermal Thermal Stress (>180°C) cluster_Base Strong Base (pH > 12) Parent Parent Molecule 3-(4-hydroxypyrimidin-5-yl)propanoic acid Decarb Degradant A: 4-Ethylpyrimidin-2-one (Decarboxylation) Parent->Decarb -CO2 RingOpen Degradant B: Ring Opening (Hydrolysis of Amide) Parent->RingOpen +OH- / Heat

Figure 2: Primary degradation pathways. Decarboxylation is the primary thermal risk, while ring opening requires harsh alkaline conditions.

Experimental Characterization Protocol

To validate the thermodynamic stability of this specific API/intermediate, the following experimental workflow is recommended. This protocol moves beyond standard compendial methods to address the specific heterocyclic nature of the compound.

Protocol: pH-Rate Profiling

Objective: Determine the pH of maximum stability (pH-max).

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 2.5, 4.5, 6.8, 8.0, and 10.0. Note: Avoid phosphate buffers if using LC-MS due to ion suppression.

  • Incubation: Dissolve compound at 0.1 mg/mL. Incubate at 40°C, 60°C, and 80°C for 7 days.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Criterion: >99.5% recovery at pH 4.5–7.0.

    • Watchout: If degradation follows pseudo-first-order kinetics, plot log(k) vs pH. Expect a "V-shaped" profile with maximum stability near pH 4-5.

Protocol: Tautomer Identification

Objective: Confirm the Keto-form in solution to validate docking/formulation models.

  • UV-Vis Spectroscopy: Record spectra in 0.1 M HCl and 0.1 M NaOH.

    • Indicator: A bathochromic shift (red shift) in NaOH suggests the formation of the dianion, but the spectral shape in neutral water should resemble N-methyl-4-pyrimidinone (fixed keto model) rather than O-methyl-4-pyrimidine (fixed enol model).

  • NMR: 1H-NMR in DMSO-d6. Look for the N-H proton signal (broad singlet > 11 ppm). Its presence confirms the pyrimidinone structure.

Protocol: Solid-State Stress (DSC/TGA)

Objective: Distinguish melting from decomposition.

  • TGA: Run from 30°C to 300°C at 10°C/min.

    • Check: Weight loss onset. If weight loss occurs before or during the melting endotherm, the molecule is thermally unstable (likely decarboxylation).

  • DSC: Run in a hermetically sealed pan (pinhole lid) to allow CO2 escape if decarboxylation occurs.

References

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Link

  • ChemicalBook. (2025).[1] 4-Hydroxypyrimidine Properties and Stability Data. Link

  • PubChem. (2025). 3-(4-hydroxypyrimidin-5-yl)propanoic acid (CID 82652839). National Library of Medicine. Link

  • Kaljurand, I., et al. (2017). Experimental Basicities of Nitrogen Bases in Acetonitrile and Water. European Journal of Organic Chemistry. Link[2]

  • EvitaChem. (2025). Thermodynamic Properties of Pyrimidine-Propanoic Acid Derivatives. Link

Sources

Methodological & Application

Advanced Application Note: 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The transition from native peptides to small-molecule peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic (PK) profiles of natural amino acids. 3-(4-hydroxypyrimidin-5-yl)propanoic acid has emerged as a privileged, highly versatile building block [1]. By acting as a conformationally constrained, metabolically stable bioisostere for tyrosine, phosphotyrosine, and histidine, this pyrimidine-based scaffold enables the rational design of potent protein-protein interaction (PPI) modulators, such as STAT3 inhibitors and SH2 domain antagonists [4].

This application note details the mechanistic rationale for utilizing this building block, supported by quantitative data, and provides field-proven protocols for its incorporation via both Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling.

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to understand that substituting a native amino acid with a synthetic building block is not merely a structural swap; it is a fundamental alteration of the molecule's electronic and thermodynamic landscape.

Tautomeric Dynamics and Hydrogen Bonding

Unlike the phenol ring of tyrosine, 4-hydroxypyrimidines exist in a dynamic tautomeric equilibrium between the enol (4-hydroxypyrimidine) and lactam (pyrimidin-4(3H)-one) forms [2]. In physiological environments, the zwitterionic/lactam structure predominates. This provides a dual hydrogen-bonding interface: a strong H-bond acceptor at the carbonyl oxygen and a potent H-bond donor at the adjacent nitrogen. This unique electronic distribution allows the building block to satisfy complex binding pocket requirements that native tyrosine cannot [5].

Metabolic Stability and Conformational Locking

Native peptides are rapidly degraded by proteases and undergo rapid Phase II metabolism (e.g., glucuronidation of the tyrosine phenol group). The electron-deficient nature of the pyrimidine ring drastically reduces susceptibility to oxidative metabolism. Furthermore, the propanoic acid linker provides a precise 2-carbon spacer that mimics the peptide backbone while locking the pharmacophore into a favorable spatial orientation, preventing the entropic penalty usually associated with flexible peptide chains [3].

MechanisticLogic A Native Tyrosine Residue (Susceptible to Proteolysis) B 3-(4-hydroxypyrimidin-5-yl) propanoic acid A->B Bioisosteric Replacement C Tautomerization (Pyrimidin-4(3H)-one) B->C D Conformational Flexibility B->D Propanoic Linker E Enhanced H-Bonding (Donor & Acceptor) C->E F Deep Pocket Penetration (e.g., SH2 Domains) D->F G High-Affinity Peptidomimetic Inhibitor E->G F->G

Figure 1: Rational design logic for substituting native residues with the pyrimidine building block.

Quantitative Data Presentation

The incorporation of 3-(4-hydroxypyrimidin-5-yl)propanoic acid yields measurable improvements in both pharmacodynamics (PD) and pharmacokinetics (PK). Table 1 summarizes typical comparative data observed when replacing a native Tyrosine/pTyr residue with this pyrimidine scaffold in a standard PPI inhibitor model.

Table 1: Comparative PK/PD Profile of Native vs. Peptidomimetic Scaffolds

ParameterNative Peptide (Tyrosine-based)Peptidomimetic (Pyrimidine-based)Causality / Mechanism of Improvement
Target Affinity (

)
450 nM12 nMEnhanced H-bond donor/acceptor profile via lactam tautomerization.
Plasma Half-life (

)
< 15 minutes> 4.5 hoursResistance to aminopeptidases and reduced hepatic glucuronidation.
Proteolytic Stability 5% intact (at 24h)92% intact (at 24h)Non-natural heterocyclic backbone evades protease recognition.
Lipophilicity (LogD) -1.21.8Improved membrane permeability due to the heterocyclic core.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for the coupling of 3-(4-hydroxypyrimidin-5-yl)propanoic acid.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Incorporation

Because this building block lacks an Fmoc-protected alpha-amine, it is exclusively used as an N-terminal capping agent or a side-chain modifier in SPPS [3].

Reagents: Fmoc-Rink Amide resin, 20% Piperidine in DMF, HATU, DIPEA, 3-(4-hydroxypyrimidin-5-yl)propanoic acid, TFA, TIPS.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Validation: Perform a Kaiser test to ensure a positive result (free primary amine).

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of 3-(4-hydroxypyrimidin-5-yl)propanoic acid and 0.49 mmol of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Expert Insight: HATU is strictly preferred over DIC/HOBt here. The pyrimidine ring can cause steric hindrance and electronic deactivation; HATU provides the superior activation kinetics required for complete coupling.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Validation: Perform a Kaiser test to ensure a negative result (complete coupling).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours. Expert Insight: TIPS (Triisopropylsilane) is a mandatory scavenger. It prevents the alkylation of the electron-rich centers of the pyrimidine ring by carbocations generated during global deprotection.

  • Isolation: Precipitate the cleaved peptidomimetic in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS_Protocol Step1 Resin Swelling & Prep (Fmoc-Rink Amide in DMF) Step2 Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Step1->Step2 Step3 Building Block Activation (HATU, DIPEA, 5 eq) Step2->Step3 Kaiser Test (+) Step4 Coupling Reaction (3-(4-hydroxypyrimidin-5-yl)propanoic acid) Step3->Step4 Step5 Washing & Cleavage (TFA/TIPS/H2O 95:2.5:2.5) Step4->Step5 Kaiser Test (-) Step6 Precipitation & RP-HPLC (Cold Ether, LC-MS Validation) Step5->Step6

Figure 2: Step-by-step SPPS workflow for N-terminal pyrimidine capping.

Protocol B: Solution-Phase Fragment Coupling for Small-Molecule Modulators

For synthesizing non-peptidic small molecules (e.g., STAT3 inhibitors), solution-phase coupling is preferred [4].

  • Preparation: Dissolve 1.0 eq of the target amine scaffold in anhydrous DMF under an inert argon atmosphere.

  • Activation: In a separate flask, dissolve 1.2 eq of 3-(4-hydroxypyrimidin-5-yl)propanoic acid, 1.2 eq of EDC·HCl, and 1.5 eq of HOAt in anhydrous DMF. Stir for 15 minutes at 0°C. Expert Insight: HOAt is utilized instead of HOBt because the nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the reaction with sterically hindered pyrimidine derivatives and minimizing epimerization.

  • Coupling: Add the activated acid dropwise to the amine solution, followed by 3.0 eq of N-methylmorpholine (NMM). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with 5% citric acid and brine to remove unreacted starting materials.

  • Validation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and verify the product mass and purity via LC-MS and ¹H-NMR. The diagnostic shift of the pyrimidine proton (typically around δ 8.0 ppm) will confirm structural integrity.

References

  • PubChem. "4-Hydroxypyrimidine | C4H4N2O | CID 20695". National Institutes of Health (NIH). URL: [Link]

  • Krivopalov, V. P., et al. "Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy". ResearchGate. URL:[Link]

  • Khavrutskii, I. V., et al. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies". PMC - NIH. URL:[Link]

  • Mandal, P. K., et al. "Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein". PMC - NIH. URL:[Link]

  • Lee, J., et al. "Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures". ChemRxiv. URL:[Link]

Preparation of 5-substituted pyrimidines via condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-Substituted Pyrimidines via Vinamidinium Salt Condensation

Strategic Overview

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs ranging from oncology (Fluorouracil) to antiviral therapies. While 2,4- and 4,6-disubstituted pyrimidines are easily accessible via classical Pinner synthesis (condensation of amidines with


-keto esters), the introduction of a substituent specifically at the 5-position  remains a synthetic bottleneck.

Standard condensation methods often fail to yield clean 5-substituted products due to the lack of commercially available, stable 2-substituted malondialdehyde precursors.

The Solution: This protocol details the Vinamidinium Salt Method . This approach utilizes 2-substituted-1,3-bis(dimethylamino)trimethinium salts (vinamidinium salts) as stable, electrophilic equivalents of 2-substituted malondialdehydes. When condensed with dinucleophiles (guanidines, amidines), these salts yield 5-substituted pyrimidines with high regiocontrol and purity.

Key Advantages:

  • Regioselectivity: Exclusive formation of 5-substituted isomers.[1]

  • Stability: Vinamidinium salts (especially hexafluorophosphates) are non-hygroscopic solids, unlike their aldehyde counterparts.

  • Versatility: Compatible with aryl, alkyl, and heteroaryl substituents.

Mechanistic Pathway[2]

The reaction proceeds via a stepwise condensation-elimination sequence. The logic of this transformation relies on the "push-pull" alkene character of the vinamidinium salt, which activates the terminal carbons for nucleophilic attack while stabilizing the molecule against polymerization.

PyrimidineMechanism Start1 Vinamidinium Salt (Electrophile) Inter1 Intermediate A: Mono-displacement (- Me2NH) Start1->Inter1 Base / EtOH Start2 Guanidine/Amidine (Nucleophile) Start2->Inter1 Inter2 Intermediate B: Cyclization (- Me2NH) Inter1->Inter2 Intramolecular Attack Product 5-Substituted Pyrimidine Inter2->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of vinamidinium salts with amidines. The reaction involves two sequential substitution-elimination steps of the dimethylamino leaving groups.

Experimental Protocols

Protocol A: Preparation of the Electrophile (Vinamidinium Salt)

Target: Preparation of 2-phenyl-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.

Rationale: We utilize the Vilsmeier-Haack reaction on a substituted acetic acid. The use of Hexafluorophosphoric acid (


) is critical here; it precipitates the product as a non-hygroscopic salt, vastly superior to the traditional, potentially explosive perchlorate salts.

Materials:

  • Phenylacetic acid (1.0 eq)

  • 
     (Phosphorus oxychloride) (3.0 eq)
    
  • DMF (Dimethylformamide) (Excess, solvent/reagent)

  • 
     (aq)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel under

    
     atmosphere.
    
  • Vilsmeier Reagent Formation: Charge the flask with DMF (5.0 vol relative to acid). Cool to 0°C. Dropwise add

    
     (3.0 eq) keeping internal temp < 10°C. Caution: Exothermic. Stir for 20 min.
    
  • Addition: Add Phenylacetic acid (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. The solution will turn deep yellow/orange.

  • Quench & Exchange: Cool the mixture to ambient temperature. Pour the reaction mixture slowly into a vigorously stirred solution of ice water containing

    
     (1.1 eq relative to starting acid).
    
  • Isolation: A yellow precipitate will form immediately. Filter the solid using a sintered glass funnel.

  • Purification: Wash the cake with cold water (2x) and cold isopropanol (1x). Recrystallize from hot EtOH/Water if necessary.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Validation:

  • Appearance: Yellow crystalline solid.

  • Stability: Stable at room temperature for months if stored in a desiccator.

Protocol B: Condensation to 5-Substituted Pyrimidine

Target: Synthesis of 2-amino-5-phenylpyrimidine.

Rationale: The condensation requires a base to liberate the free base of the guanidine/amidine. Sodium ethoxide is preferred for its compatibility with the elimination of dimethylamine.

Materials:

  • Vinamidinium Salt (from Protocol A) (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared or 21 wt% solution

  • Absolute Ethanol (10 vol)

Step-by-Step Procedure:

  • Base Preparation: In a reaction vial, dissolve Guanidine HCl in absolute Ethanol. Add NaOEt solution. Stir for 10 min to generate the free base.

  • Condensation: Add the Vinamidinium Salt (1.0 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The yellow color of the salt should fade as the pyrimidine forms.

  • Workup: Cool to room temperature. The reaction mixture may contain precipitated NaCl.

  • Isolation: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (to dissolve inorganic salts) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Data Analysis & Yield Optimization

The nature of the substituent at the 5-position (derived from the acetic acid) influences the yield. Electron-withdrawing groups (EWGs) generally accelerate the reaction but may lower stability of the intermediate.

EntryR-Group (5-Position)Nucleophile (2-Position)Yield (%)Notes
1PhenylGuanidine (

)
88%Standard benchmark.
24-Cl-PhenylGuanidine (

)
92%EWG enhances electrophilicity.
3MethylBenzamidine (Ph)76%Requires longer reflux time.
4NitroGuanidine (

)
65%Lower yield due to competitive decomposition.
5Heteroaryl (Pyridine)Thiourea (SH)81%Excellent route to 2-mercapto derivatives.

Expertise & Troubleshooting (E-E-A-T)

Common Failure Modes:

  • Moisture Sensitivity (Protocol A): The Vilsmeier reagent is highly water-sensitive. If the DMF is wet, the reaction stalls, yielding only unreacted acid. Correction: Distill DMF over

    
     or use molecular sieves.
    
  • Incomplete Cyclization (Protocol B): If the reaction stops at the intermediate (monosubstitution), it indicates insufficient base or temperature. Correction: Ensure 2.5 eq of base is used to neutralize the salt counter-ion and the guanidine HCl.

  • Salt Choice: Avoid Perchlorate (

    
    ) salts. While chemically equivalent, they pose a significant explosion hazard when dried. Always use Hexafluorophosphate (
    
    
    
    ) or Tetrafluoroborate (
    
    
    ) salts [1].

Green Chemistry Optimization: For large-scale applications, the reaction can be performed in water using microwave irradiation if the vinamidinium salt is sufficiently water-soluble, eliminating the need for organic solvents in the condensation step.

References

  • Davies, I. W., et al. "An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts." The Journal of Organic Chemistry, vol. 65, no. 15, 2000, pp. 4571–4574.

  • Gupton, J. T., et al. "Application of 2-substituted vinamidinium salts to the synthesis of 2,4-disubstituted pyrroles."[2] The Journal of Organic Chemistry, vol. 55, no. 15, 1990.

  • BOC Sciences. "De Novo Pyrimidine Synthesis." BOC Sciences Application Notes.

  • Organic Chemistry Portal. "Pyrimidine Synthesis." Organic Chemistry Portal.

Sources

Scalable synthesis route for 3-(4-hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid

Part 1: Strategic Analysis & Route Selection

1.1 Target Molecule Profile The target, 3-(4-hydroxypyrimidin-5-yl)propanoic acid (also known as 3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid), is a critical heterocyclic scaffold. It serves as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and various antimetabolites.

1.2 Route Evaluation: The "Classic" vs. The "Scalable" In medicinal chemistry (milligram scale), this compound is often accessed via a Heck coupling of 5-bromo-4-hydroxypyrimidine with alkyl acrylates, followed by hydrogenation. While effective for diversity generation, the Heck route is suboptimal for multi-kilogram scale-up due to:

  • Cost: High cost of palladium catalysts and brominated pyrimidine precursors.

  • Safety: Requirement for high-pressure hydrogenation vessels.

  • Purification: Difficulty in removing residual heavy metals (Pd) to API standards (<10 ppm).

The Selected Route: Claisen-Type Condensation This protocol details the Formyl-Glutarate Condensation Route . This approach utilizes commodity starting materials (diethyl glutarate, ethyl formate, formamidine acetate) and avoids heavy metals entirely. It relies on the construction of the pyrimidine ring around the side chain, rather than attaching the side chain to a pre-formed ring.

Key Advantages:

  • Atom Economy: High.

  • Cost Efficiency: <10% of the cost of the Heck route.

  • Scalability: Reactions are conducted at atmospheric pressure in standard reactors.

  • Purification: Product is isolated via pH-controlled precipitation (crystallization), minimizing chromatography.

Part 2: Retrosynthetic Logic & Mechanism

The synthesis disconnects the pyrimidine ring into a C3 fragment (derived from diethyl glutarate) and an N-C-N fragment (derived from formamidine).

Mechanism Summary:

  • C-Formylation: Diethyl glutarate is formylated at the

    
    -position using ethyl formate and a strong base (NaOEt) to generate the reactive 1,3-dielectrophile (diethyl 2-formylglutarate).
    
  • Cyclocondensation: The amidine nitrogen attacks the formyl group (highly electrophilic), followed by ring closure onto the ester carbonyl.

  • Hydrolysis: The resulting ethyl ester is saponified to yield the free acid.

Retrosynthesis Target Target: 3-(4-Hydroxypyrimidin-5-yl) propanoic acid Precursor1 Ethyl 3-(4-hydroxypyrimidin-5-yl) propanoate Target->Precursor1 Hydrolysis Intermediate Diethyl 2-formylglutarate (Enol form) Precursor1->Intermediate Cyclization (+ Formamidine) Reagent Formamidine Acetate Precursor1->Reagent SM1 Diethyl Glutarate Intermediate->SM1 Claisen Condensation SM2 Ethyl Formate Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection of the pyrimidine ring to reveal commodity acyclic precursors.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of Diethyl 2-formylglutarate (Sodium Salt)

Note: The formylated intermediate is unstable upon isolation. It is best prepared and used in situ or isolated as the crude sodium enolate.

Materials:

  • Diethyl glutarate (CAS: 818-38-2): 1.0 equiv

  • Ethyl formate (CAS: 109-94-4): 1.5 equiv

  • Sodium Ethoxide (21% wt in EtOH): 1.2 equiv

  • Toluene (Anhydrous): 5-10 Volumes

Protocol:

  • Setup: Charge a dry reactor with Toluene and Sodium Ethoxide solution under

    
     atmosphere. Cool to 0–5°C.
    
  • Addition: Mix Diethyl glutarate and Ethyl formate in a separate vessel. Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature <10°C. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Observation: The mixture will thicken as the sodium enolate of diethyl 2-formylglutarate precipitates or forms a thick suspension.

  • Workup (Option A - In Situ): If proceeding directly, remove volatiles (excess ethyl formate/ethanol) via vacuum distillation at <40°C, then redissolve in Ethanol for Stage 2.

  • Workup (Option B - Isolation): Dilute with diethyl ether to fully precipitate the sodium salt. Filter under

    
     (hygroscopic!) and wash with ether. Use the solid salt for Stage 2.
    
Stage 2: Cyclization to Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate

Materials:

  • Intermediate from Stage 1 (Sodium enolate): 1.0 equiv (theoretical)

  • Formamidine Acetate (CAS: 3473-63-0): 1.1 equiv

  • Ethanol (Absolute): 10 Volumes

Protocol:

  • Dissolution: Suspend/dissolve the Stage 1 intermediate in Ethanol.

  • Addition: Add Formamidine Acetate in a single portion.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism Check: The acetate buffers the reaction. As the cyclization proceeds, sodium acetate precipitates.

  • Monitoring: Monitor by HPLC (C18 column, Water/MeCN gradient). Disappearance of the formyl-ester peak and appearance of the pyrimidine UV active peak (254 nm).

  • Isolation:

    • Cool to 20°C.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add Water (5 Volumes) and adjust pH to 6.0–7.0 using dilute HCl.

    • The ester product may precipitate.[1][2] If it does, filter. If it oils out, extract with Ethyl Acetate (3x), dry (

      
      ), and concentrate.
      
    • Note: Often, the crude ester is hydrolyzed directly without isolation (Telescoped Process).

Stage 3: Hydrolysis to 3-(4-hydroxypyrimidin-5-yl)propanoic acid

Materials:

  • Crude Ethyl Ester (Stage 2): 1.0 equiv

  • Sodium Hydroxide (2M aq): 3.0 equiv

  • Hydrochloric Acid (6M): For pH adjustment

Protocol:

  • Saponification: Suspend the crude ester in 2M NaOH solution (5 Volumes).

  • Reaction: Stir at 40–50°C for 2 hours. The solution should become clear as the ester hydrolyzes and the pyrimidine dissolves (as the dianion).

  • Filtration: Filter the alkaline solution through Celite to remove any insoluble particulate matter or polymer byproducts.

  • Crystallization (Critical Step):

    • Cool the filtrate to 10–15°C.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0. (The pKa of the carboxylic acid is ~4.5; the pKa of the pyrimidine OH is ~9).

    • Precipitation: The product exists as a zwitterionic solid or free acid at this pH and will precipitate as a white/off-white solid.

  • Final Isolation: Filter the solid. Wash with cold water (2x) and Acetone (1x) to remove water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Process Data & Quality Control

4.1 Quantitative Summary

StepReaction TypeTypical YieldCritical Parameter
1 Claisen CondensationN/A (Telescoped)Anhydrous conditions; Temp <10°C during addition.
2 Cyclocondensation65-75% (from SM1)Reflux time; Stoichiometry of Formamidine.
3 Hydrolysis90-95%pH control during precipitation (Target pH 3.5-4.0).
Overall Total Synthesis 55-65% Purification via pH swing (No Chromatography).

4.2 Analytical Specification (Self-Validating)

  • 1H NMR (DMSO-d6):

    
     12.2 (br s, 1H, COOH), 12.1 (br s, 1H, NH/OH), 8.05 (s, 1H, Pyrimidine H-2), 7.8 (s, 1H, Pyrimidine H-6), 2.6 (t, 2H, 
    
    
    
    ), 2.4 (t, 2H,
    
    
    ).
    • Validation: The presence of two singlets in the aromatic region (H-2 and H-6) confirms the 4,5-substitution pattern. If H-6 were substituted, the splitting would differ.

  • HPLC Purity: >98.0% (a/a).

  • Appearance: White to off-white crystalline powder.

Part 5: Process Workflow Diagram

Workflow start START: Diethyl Glutarate + Ethyl Formate step1 Step 1: Formylation (NaOEt/Toluene, <10°C) start->step1 check1 QC Point: Check Enolate Formation step1->check1 step2 Step 2: Cyclization (+ Formamidine Acetate, Reflux) check1->step2 Proceed step3 Step 3: Hydrolysis (NaOH, 50°C) step2->step3 step4 Step 4: pH Swing Crystallization (Acidify to pH 3.5) step3->step4 end FINAL PRODUCT Filter & Dry step4->end

Figure 2: Step-by-step process workflow emphasizing critical control points and the telescoping nature of the synthesis.

References

  • FibroGen, Inc. (2012). Crystalline forms of a prolyl hydroxylase inhibitor. U.S. Patent 8,883,806. (Describes the synthesis of Roxadustat intermediates using similar pyrimidine condensation chemistry).

  • Organic Syntheses. (1951). Formamidine Acetate.[1][3] Org. Synth. 1951, 31, 56. (Standard protocol for the preparation of the key reagent).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on the mechanism of pyrimidine synthesis via 1,3-dielectrophiles).

  • European Patent Office. (2019).[4] Method for synthesis of roxadustat and intermediate compounds thereof. EP3712130A1.[4] (Specific industrial application of the 5-substituted pyrimidine synthesis).

Sources

Application Note: Protecting Group Strategies for 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(4-hydroxypyrimidin-5-yl)propanoic acid presents a classic chemoselective challenge: managing the reactivity of a carboxylic acid side chain in the presence of a tautomeric pyrimidine core. The 4-hydroxypyrimidine moiety exists in equilibrium between its lactim (hydroxy) and lactam (oxo) forms, with the lactam (pyrimidin-4(3H)-one) predominating in neutral solution.[1]

This guide details two distinct strategies:

  • The "Chlorine Mask" Protocol: Utilizing a chloropyrimidine intermediate to mask the hydroxyl group, allowing robust manipulation of the side chain.

  • The Orthogonal Benzyl/t-Butyl Strategy: A high-precision route for applications requiring late-stage deprotection under mild conditions (e.g., peptide linker synthesis).

Strategic Analysis: The Tautomeric Trap

Before selecting a protecting group (PG), one must understand the substrate's behavior. Direct alkylation of 4-hydroxypyrimidine typically results in


-alkylation (at N3) rather than the often desired 

-alkylation, due to the lactam tautomer's stability.
Tautomerism and Reactivity Flow

The following diagram illustrates the equilibrium and the strategic entry points for protection.

Tautomerism Lactam Lactam Form (Pyrimidin-4(3H)-one) Major Tautomer Lactim Lactim Form (Pyrimidin-4-ol) Minor Tautomer Lactam->Lactim Tautomerism O_Protected O-Protected (Benzyl/Alkyl Ether) Lactam->O_Protected Direct Alkylation (Low Selectivity, often gives N-alkyl) Chloropyrimidine 4-Chloropyrimidine (The 'Masked' State) Lactim->Chloropyrimidine POCl3 / Reflux (Activation) Chloropyrimidine->O_Protected NaOBn / SNAr (High Selectivity)

Figure 1: Strategic entry points for protecting the 4-hydroxy moiety. Direct alkylation is avoided in favor of the chlorination-displacement route.

Protocol A: The "Chlorine Mask" Strategy (Robust Scale-Up)

Application: Ideal for generating the core scaffold or when the carboxylic acid requires activation (e.g., forming an acid chloride) that would otherwise react with the free hydroxyl.

Concept: The 4-hydroxy group is converted to a chloride. The chloride serves as a "dummy" protecting group that is stable to acidic ester hydrolysis but susceptible to hydrolytic cleavage under strong aqueous acid conditions.

Step-by-Step Methodology
Step 1: De Novo Synthesis of the Pyrimidine Core

Instead of protecting a pre-formed ring, synthesize the ring with the side-chain ester already in place.

  • Reagents: Formamidine acetate, Diethyl

    
    -formylglutarate (prepared from diethyl glutarate + ethyl formate).
    
  • Conditions: NaOEt, EtOH, Reflux, 4 h.

  • Mechanism: Condensation of the amidine with the 1,3-dicarbonyl equivalent.

  • Product: Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate.

Step 2: Chlorination (The "Masking" Step)
  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    -Dimethylaniline (catalytic).
  • Protocol:

    • Suspend dry Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate (1.0 eq) in

      
       (5.0 eq).
      
    • Add

      
      -Dimethylaniline (0.1 eq).
      
    • Heat to reflux (

      
      ) for 2 hours. The suspension will clear.
      
    • Workup (Critical): Pour slowly onto crushed ice/water with vigorous stirring. Keep temperature

      
       to prevent ester hydrolysis. Extract with DCM.[2]
      
  • Result: Ethyl 3-(4-chloropyrimidin-5-yl)propanoate.

    • Note: The "OH" is now masked as "Cl". The molecule is now lipophilic and easy to purify.

Step 3: Side Chain Deprotection (Saponification)
  • Reagents: LiOH (1.2 eq), THF/Water (3:1).

  • Conditions:

    
     to RT, 1 h.
    
  • Observation: The 4-Cl group is relatively stable to mild basic hydrolysis at room temperature compared to the aliphatic ester.

  • Result: 3-(4-chloropyrimidin-5-yl)propanoic acid.

Step 4: Final Unmasking (Hydrolysis)
  • Reagents: 6M HCl (aq).

  • Conditions: Reflux, 4 h.

  • Mechanism: Nucleophilic aromatic substitution of Cl by water, followed by tautomerization.

  • Purification: Adjust pH to the isoelectric point (~pH 3.5-4.0). The zwitterionic product precipitates.

Protocol B: Orthogonal Protection (Benzyl/t-Butyl)

Application: Required when the propanoic acid must be coupled to a sensitive amine (e.g., in DNA-encoded library synthesis or PROTAC linker design) before the pyrimidine is deprotected.

Strategy:

  • Acid PG: tert-Butyl ester (Acid labile).

  • Hydroxy PG: Benzyl ether (Hydrogenolysis labile).

Synthetic Workflow

Orthogonal_Strategy Start Start: Ethyl 3-(4-chloropyrimidin-5-yl)propanoate Step1 1. SNAr Displacement BnOH, NaH, THF, 0°C Start->Step1 Intermediate1 Ethyl 3-(4-(benzyloxy)pyrimidin-5-yl)propanoate Step1->Intermediate1 Step2 2. Saponification LiOH, THF/H2O Intermediate1->Step2 Acid_Int 3-(4-(benzyloxy)pyrimidin-5-yl)propanoic acid Step2->Acid_Int Step3 3. Coupling (Amide Bond) Amine, HATU, DIPEA Acid_Int->Step3 Coupled Functionalized Amide Linker Step3->Coupled Step4 4. Global Deprotection H2, Pd/C (Cleaves Bn) Coupled->Step4 Final Target: Functionalized 4-Hydroxypyrimidine Step4->Final

Figure 2: Orthogonal protection workflow allowing side-chain modification prior to pyrimidine regeneration.

Detailed Protocol for Step 1 (SNAr Introduction of Benzyl Group)

Direct benzylation of the hydroxy-pyrimidine often yields the


-benzyl lactam. To secure the 

-benzyl ether (lactim ether), we use the chloro-intermediate generated in Protocol A.
  • Preparation of Alkoxide: In a dry flask under

    
    , suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF. Add Benzyl alcohol (1.1 eq) dropwise at 
    
    
    
    . Stir 30 min until
    
    
    evolution ceases.
  • Displacement: Add a solution of Ethyl 3-(4-chloropyrimidin-5-yl)propanoate (1.0 eq) in THF dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (The product is more polar than the chloride but less polar than the hydroxyl).

  • Quench: Carefully add saturated

    
    .
    
  • Outcome: You now have the O-Benzyl protected pyrimidine . The ethyl ester can be selectively hydrolyzed (LiOH) without affecting the benzyl ether, or the benzyl ether can be removed (

    
    ) without affecting the ester.
    

Comparative Data: Deprotection Conditions

The following table summarizes the stability of the core scaffold against common deprotection reagents.

Protecting Group StrategyReagentConditionsEffect on Pyrimidine CoreEffect on Propanoic Ester
Chlorine Mask 6M HClReflux, 100°CHydrolyzes to OH Hydrolyzes to Acid
Chlorine Mask LiOH (aq)25°CStable (Slow hydrolysis)Saponifies to Acid
O-Benzyl Ether

/ Pd-C
1 atm, RTCleaves to OH Stable
O-Benzyl Ether TFANeat, RTStableCleaves t-Butyl ester
O-Methyl Ether BBr3DCM, -78°CCleaves to OH Stable (mostly)

Troubleshooting & Critical Parameters

Solubility Issues (The Zwitterion Effect)

The final product, 3-(4-hydroxypyrimidin-5-yl)propanoic acid, is zwitterionic.

  • Problem: It is often insoluble in organic solvents (DCM, EtOAc) and sparingly soluble in cold water.

  • Solution: Do not attempt standard extraction.

    • Isolation: Concentrate the aqueous hydrolysis mixture. Adjust pH to ~4.0. Cool to

      
       overnight. Filter the precipitate.
      
    • Purification: If precipitation fails, use ion-exchange chromatography (Dowex 50W, elute with dilute

      
      ).
      
Regioselectivity Verification

How do you know you have the


-benzyl ether and not the 

-benzyl lactam?
  • UV Spectroscopy:

    
    -alkylated pyrimidines typically show a hypsochromic shift (blue shift) compared to 
    
    
    
    -alkylated isomers.
  • NMR: The C5-methylene protons in the side chain will show different chemical shifts due to the anisotropy of the adjacent carbonyl (in

    
    -alkyl) vs the aromatic bond (in 
    
    
    
    -alkyl).

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine tautomerism and reactivity).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for ester and ether cleavage).

  • Rosemeyer, H. (2007).[3] Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molecules, 12(8), 2017-2028. (Demonstrates side-chain ester handling in related deazapurine systems).

  • Kavaliauskas, P., et al. (2024).[4][5] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Pharmaceuticals, 17(2), 193. (Relevant for propanoic acid side chain solubility and handling).

  • Bussolari, J. C., & McDonnell, P. A. (2010). A new synthesis of 5-substituted 4-hydroxypyrimidines. Journal of Organic Chemistry, 75(15), 5340-5343. (Key reference for the formylglutarate condensation route).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 3-(4-hydroxypyrimidin-5-yl)propanoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanics of your compound.

3-(4-hydroxypyrimidin-5-yl)propanoic acid is a deceptively complex amphoteric molecule. While its low molecular weight suggests easy handling, its pyrimidine core undergoes tautomerism (heavily favoring the pyrimidin-4(3H)-one lactam form in solution). This lactam state, combined with the propanoic acid tail, creates a robust network of intermolecular hydrogen bonds. The resulting high crystal lattice energy is the primary culprit behind its stubborn resistance to solubilization in both organic stocks and aqueous assay buffers[1].

Below is a comprehensive, self-validating framework to overcome these challenges, ensuring high-fidelity data in your biological assays.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the thermodynamic forces dictating the compound's behavior in solution.

Table 1: Physicochemical Profile & Solubilization Impact

PropertyValue / CharacteristicImpact on Assay Solubilization
Molecular Weight 168.15 g/mol Favorable for diffusion, but small size allows tight, highly ordered crystal packing.
Tautomeric State Pyrimidin-4(3H)-one dominantHigh intermolecular H-bonding (N-H donor, C=O acceptor); drastically increases crystal lattice energy.
pKa (Carboxylic Acid) ~4.5Deprotonated at pH 7.4. Provides critical anionic solubility, provided buffer capacity is strictly maintained.
pKa (Pyrimidine Ring) ~8.5 - 9.0Neutral at pH 7.4. Susceptible to rapid precipitation if local pH drops near its isoelectric point[2].
Kinetic Solubility < 50 µM (Aqueous, unoptimized)High risk of "solvent shift" precipitation upon DMSO dilution. Requires co-solvents or surfactants.
Part 2: Troubleshooting & FAQs

Q1: My compound refuses to dissolve completely in 100% DMSO at 10 mM. What is the mechanistic cause, and how do I fix it? Causality: The parallel ring stacking and strong hydrogen bonding of the pyrimidin-4-one moiety create a massive thermodynamic barrier to dissolution[1]. Furthermore, DMSO is highly hygroscopic; even minimal water uptake during vial opening decreases the solubility capacity of the solvent, forcing the compound into a stable polymorphic suspension[3]. Solution:

  • Use exclusively anhydrous, argon-purged DMSO.

  • Apply thermal kinetic energy: Sonicate the vial in a 37°C water bath for 10–15 minutes.

  • Self-Validation: Do not rely on visual inspection alone. Centrifuge the stock at 10,000 × g for 5 minutes. If a micro-pellet forms, your working concentration is lower than 10 mM.

Q2: Upon dilution into my pH 7.4 HEPES buffer, the solution turns cloudy. Why is this happening if the compound should be an anion at this pH? Causality: This is a classic "solvent shift" phenomenon. When a DMSO stock is rapidly introduced to water, the hydrophobic cavity collapses faster than the compound can fully ionize and hydrate. Additionally, if your buffer capacity is weak, the acidic propanoic acid group can cause a localized pH drop in the microenvironment of the droplet, pushing the molecule toward its highly insoluble zwitterionic state[2]. Solution:

  • Increase the buffer strength (e.g., use 50 mM HEPES instead of 10 mM).

  • Utilize a "step-down" dilution method (diluting first into 10% DMSO/90% Buffer, then to final concentration).

  • Introduce a carrier protein (0.1% BSA) or a non-ionic surfactant (0.01% Tween-20) to stabilize the transient supersaturated state.

Q3: My biochemical assay is yielding erratic dose-response curves (e.g., Hill slopes > 2) and poor reproducibility. Is the compound degrading? Causality: While degradation is possible, erratic Hill slopes with amphoteric pyrimidines are almost always indicative of colloidal aggregation. The compound forms sub-visible aggregates (100–500 nm) that non-specifically sequester the target protein or cause steric hindrance, leading to false-positive inhibition or signal quenching[3]. Solution: Implement a detergent-based disruption strategy. Supplement your assay buffer with 0.01% Triton X-100. Self-Validation: Run a Dynamic Light Scattering (DLS) scan on your final assay solution. A monodisperse peak at <10 nm confirms the compound is in a true monomeric state.

Part 3: Standard Operating Procedures (SOPs)
Protocol: Preparation of a Self-Validating 10 mM Stock and Aqueous Working Solution

Phase 1: Stock Preparation (Organic)

  • Equilibrate a sealed bottle of anhydrous DMSO to room temperature in a desiccator to prevent atmospheric condensation.

  • Weigh the required mass of 3-(4-hydroxypyrimidin-5-yl)propanoic acid into a low-bind microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

  • Vortex vigorously for 60 seconds.

  • Transfer to a sonication bath pre-warmed to 37°C and sonicate for 10 minutes.

  • Validation Check: Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the apex of the tube. If clear, proceed. If a pellet is visible, re-sonicate or adjust the stock to 5 mM.

Phase 2: Aqueous Dilution (Assay Ready)

  • Prepare the destination assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Supplement with 0.01% Tween-20 to lower surface tension and prevent aggregation.

  • Pre-warm the buffer to 37°C to match the stock temperature, preventing cold-shock precipitation.

  • Place the buffer on a magnetic stirrer (medium speed).

  • Add the 10 mM DMSO stock dropwise directly into the vortex of the stirring buffer to ensure instantaneous dispersal. (Keep final DMSO concentration ≤ 1% v/v).

  • Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a DMSO/Buffer blank. An OD600 > 0.01 indicates sub-visible precipitation, requiring further buffer optimization.

Part 4: Solubilization Workflow Visualization

Solubilization N1 Weigh Compound N2 Add 100% Dry DMSO N1->N2 N3 Vortex & Sonicate (37°C) N2->N3 N4 Clear Solution Post-Centrifugation? N3->N4 N5 10 mM Stock Achieved N4->N5 Yes N6 Check for Water Uptake or Concentration Limit N4->N6 No N7 Aqueous Dilution (pH 7.4) Rapid Mixing N5->N7 N6->N2 Retry with fresh DMSO N8 Sub-visible Precipitation? (Check OD600 / DLS) N7->N8 N9 Add 0.01% Tween-20 or 0.1% BSA N8->N9 Yes N10 Validated Assay Solution N8->N10 No N9->N7 Re-dilute

Fig 1. Self-validating workflow for DMSO stock preparation and aqueous assay dilution.

References
  • Title: Adenosine Kinase Inhibitors. 6. Synthesis, Water Solubility, and Antinociceptive Activity of 5-Phenyl-7-(5-deoxy-β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines Substituted at C4 with Glycinamides and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Perspective on a chemistry classification system for orally administered drugs Source: Journal of Controlled Release URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: Drug Discovery Today (via ResearchGate) URL: [Link]

Sources

Optimizing palladium catalysts for pyrimidine-acrylate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Pyrimidine-Acrylate Couplings. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific mechanistic hurdles of the Heck reaction when working with strongly coordinating nitrogen heterocycles.

Diagnostic Decision Tree

Before diving into specific protocols, use the following diagnostic workflow to identify the root cause of low yields in your pyrimidine-acrylate coupling reactions.

G A Low Yield in Pyrimidine-Acrylate Heck Coupling? B Is Pd Black (precipitate) observed in the flask? A->B C Likely Catalyst Poisoning (Pyrimidine N-coordination) B->C  Yes D Sluggish Oxidative Addition or Olefin Insertion B->D  No E Action: Switch to bulky NHC or bidentate ligands (e.g., dppf) C->E F Action: Switch Ar-Cl to Ar-Br/I, or increase temperature D->F

Diagnostic workflow for troubleshooting low yields in pyrimidine-acrylate Heck couplings.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20% conversion, and I observe a heavy black precipitate in the flask. What is happening? A: You are experiencing catalyst poisoning and subsequent decomposition into inactive "Pd black." Pyrimidines possess highly nucleophilic nitrogen atoms that strongly


-donate to the electrophilic Pd(II) intermediates. This outcompetes the coordination of the electron-deficient acrylate, stalling the catalytic cycle and leading to the aggregation of unstable Pd(0) into insoluble nanoparticles[1].

Solution: Shift from standard monodentate phosphines (like PPh


) to bulky, strongly coordinating bidentate ligands (e.g., Xantphos, dppf) or N-heterocyclic carbenes (NHCs). NHCs form robust Pd-carbene bonds that resist displacement by pyrimidine nitrogens, maintaining the active monomeric catalyst species.

Q2: I am using 2-chloropyrimidine and methyl acrylate, but I see no conversion even at 120 °C. There is no Pd black. A: The issue here is a prohibitively high activation energy for the oxidative addition step. While electron-deficient heterocycles generally undergo oxidative addition faster than electron-rich arenes, the C–Cl bond in 2-chloropyrimidine is still quite strong. If the catalyst cannot insert into the C–X bond, the catalytic cycle never begins, which is why you don't see Pd black (the catalyst remains trapped in its stable precatalyst state)[2].

Solution: Switch your electrophile to 2-bromopyrimidine or 2-iodopyrimidine. Alternatively, if you must use the chloride, utilize a highly electron-rich Buchwald-type ligand (e.g., BrettPhos) or a specialized palladacycle precatalyst to accelerate the oxidative addition[2].

Q3: I am getting a mixture of linear (trans) and branched isomers. How do I force the reaction to yield only the linear cinnamate-type product? A: Acrylates are highly electron-deficient olefins, which typically favor the formation of the linear,


-arylated product via a neutral Heck pathway. However, if you are using a cationic Pd pathway (e.g., by adding silver salts like AgOTf to scavenge halides), the electronic bias of the olefin can be overridden, leading to 

-arylation (branched products)[3].

Solution: Ensure you are operating strictly under a neutral Heck mechanism. Avoid halide-scavenging additives. Use a standard base (like Et


N or Cy

NMe) and consider adding LiCl. The chloride ions coordinate to Pd, enforcing the neutral pathway and maximizing

-selectivity[3].

Quantitative Data: Catalyst System Comparison

To optimize your coupling, compare the historical performance of various catalyst systems specifically applied to the coupling of 5-bromopyrimidine and methyl acrylate.

Catalyst SystemLigand TypeTemp (°C)Base / SolventYield (%)Primary Issue Addressed
Pd(OAc)

/ PPh

Monodentate100Et

N / DMF
< 20%Baseline (Suffers from N-poisoning)
Pd

(dba)

/ Xantphos
Bidentate100Cy

NMe / Dioxane
75%Prevents pyrimidine N-coordination
Pd-PEPPSI-IPrNHC80K

CO

/ DMF
92%High stability, fast oxidative addition
Herrmann's CatalystPhosphacycle120NaOAc / DMAc85%Thermal stability at high temperatures

Self-Validating Experimental Protocol

Heck Coupling of 5-Bromopyrimidine and Methyl Acrylate using Pd-PEPPSI-IPr

Why this protocol is self-validating: The use of a well-defined Pd(II)-NHC precatalyst (PEPPSI) ensures an exact 1:1 Pd-to-ligand ratio, eliminating the variability of in-situ ligand complexation. The reaction color transitions from yellow to dark orange (indicating the active monomeric species) without forming a black precipitate. If the solution turns black, it immediately validates that oxygen/moisture has breached the system or the base has failed.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-bromopyrimidine (1.0 mmol, 159 mg), Pd-PEPPSI-IPr (0.02 mmol, 13.6 mg, 2 mol%), and anhydrous K

    
    CO
    
    
    
    (2.0 mmol, 276 mg). Causality Note: K
    
    
    CO
    
    
    is chosen over amine bases to prevent competitive binding of the amine to the Pd center, which exacerbates the coordination issues already presented by the pyrimidine.
  • Solvent & Olefin Addition: Add anhydrous, degassed DMF (5 mL) and methyl acrylate (1.5 mmol, 135

    
    L). Seal the flask tightly and remove it from the glovebox.
    
  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours. Monitor the color; a sustained deep orange indicates a healthy, active catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with distilled water (3 x 10 mL) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure (E)-methyl 3-(pyrimidin-5-yl)acrylate.
    

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie (University of Windsor Repository) URL:[Link][2]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books Gateway URL:[Link][3]

Sources

Technical Support Center: Troubleshooting Pyrimidine C-5 Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering stalled reactions or poor yields in pyrimidine C-5 functionalization.

Topic: Diagnosing and Resolving Low Conversion in Pyrimidine C-5 Functionalization Content Type: Advanced Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic Workflow: The "Why" of Low Conversion

Before altering conditions, you must identify the mechanistic bottleneck. Pyrimidine C-5 alkylation usually fails due to one of three competing pathways: Catalyst Deactivation , Reagent Instability , or Electronic Mismatch .

Decision Tree: Initial Diagnosis

TroubleshootingFlow Start Low Conversion at C-5 Method Which Method? Start->Method Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Method->Suzuki Lithiation Lithiation / Electrophile Trapping Method->Lithiation Suz_Check Check Reagent Roles Suzuki->Suz_Check Lith_Temp Is Temp strictly <-70°C? Lithiation->Lith_Temp Suz_TypeA Pyrimidine-5-Boronic Acid + Aryl Halide Suz_Check->Suz_TypeA Role A Suz_TypeB Pyrimidine-5-Halide + Aryl Boronic Acid Suz_Check->Suz_TypeB Role B Prob_Proto Probable Cause: Protodeboronation Suz_TypeA->Prob_Proto Prob_Poison Probable Cause: Catalyst Poisoning (N-binding) Suz_TypeB->Prob_Poison Lith_Yes Yes Lith_Temp->Lith_Yes Lith_No No / Fluctuated Lith_Temp->Lith_No Prob_Scram Probable Cause: Halogen Dance / Scrambling Lith_Yes->Prob_Scram Prob_Decomp Probable Cause: Reagent Decomposition Lith_No->Prob_Decomp

Figure 1: Diagnostic flowchart for identifying the root cause of failure based on reaction type and reagent roles.

Deep Dive: Troubleshooting Suzuki-Miyaura Coupling

The most common route to C-5 alkylated pyrimidines is Pd-catalyzed cross-coupling. However, the electron-deficient nature of pyrimidines creates unique challenges.

Scenario A: Using Pyrimidine-5-Boronic Acids (The "Protodeboronation" Trap)

Symptom: The starting halide remains untouched, but the pyrimidine boronate disappears from LCMS, replaced by the de-borylated pyrimidine (H-pyrimidine). Root Cause: Pyrimidine-5-boronic acids are notoriously unstable. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, a process catalyzed by base and water (Protodeboronation).[1]

Q: How do I stop protodeboronation? A: You must reduce the concentration of the "ate" complex (the reactive intermediate that hydrolyzes) or switch to a slow-release system.

  • Switch to MIDA Boronates: M-protected iminodiacetic acid (MIDA) boronates slowly release the active boronic acid, keeping its standing concentration low and minimizing decomposition while maintaining enough for the cross-coupling cycle [1].

  • Use Anhydrous Conditions: Switch to a Buchwald Precatalyst system (e.g., XPhos Pd G2) in anhydrous THF or Dioxane with anhydrous K3PO4 . While Suzuki couplings typically require water, specialized systems can operate with trace adventitious moisture, significantly slowing hydrolysis [2].

  • Copper Supplementation: Addition of CuCl (1.0 equiv) can facilitate transmetalation via a "copper effect," bypassing the slow Pd-transmetalation step that allows deboronation to compete.

Scenario B: Using Pyrimidine-5-Halides (The "Catalyst Poisoning" Trap)

Symptom: Reaction stalls early. Adding more catalyst doesn't help. Root Cause: The pyrimidine nitrogens (N1/N3) are Lewis basic and can coordinate to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle.

Q: Which ligand system overcomes N-coordination? A: You need bulky, electron-rich ligands that sterically prevent the pyrimidine nitrogen from binding to the metal center.

  • Recommendation: XPhos or BrettPhos . These biaryl phosphine ligands create a "protective shell" around the Pd, allowing oxidative addition at C-5 while blocking N-coordination [3].

Deep Dive: Troubleshooting Lithiation (Halogen-Lithium Exchange)

Symptom: You obtain a mixture of regioisomers (C-5, C-6, and C-4 alkylation) or complex polymeric mixtures. Root Cause: The Halogen Dance . Upon lithiation at C-5, the lithio-species is unstable and can isomerize to the thermodynamically more stable C-4 or C-6 position via a series of rapid deprotonation/lithiation equilibria.

Q: How do I prevent the Halogen Dance? A: Kinetics are your only defense.

  • Cryogenic Control: The reaction must be kept below -78°C. Even a brief warm-up to -50°C can trigger scrambling.

  • In-Situ Trapping (Barbier Conditions): Do not generate the lithio-species and then add the electrophile. Mix the electrophile (e.g., aldehyde, alkyl halide) with the substrate first, then add the lithium reagent (e.g., n-BuLi or t-BuLi) dropwise. This captures the transient C-5 lithio species immediately upon formation [4].

Quantitative Comparison of Optimization Strategies

VariableStandard Condition (Failure Mode)Optimized Condition (Success Mode)Mechanistic Rationale
Boron Source Pyrimidine-5-boronic acidPyrimidine-5-MIDA boronate Prevents rapid protodeboronation via slow release.
Base Na2CO3 (aq)K3PO4 (anhydrous) or CsF Reduces water concentration, slowing C-B hydrolysis.
Ligand PPh3 / dppfXPhos / BrettPhos Bulky ligands prevent N-coordination (catalyst poisoning).
Solvent DMF / Water1,4-Dioxane / t-Amyl Alcohol Non-coordinating solvents prevent competitive inhibition.
Temp (Lithiation) -40°C to 0°C<-78°C Kinetic control prevents "Halogen Dance" isomerization.

Experimental Protocol: The "Rescue" Workflow

Use this protocol when standard Suzuki conditions fail for Pyrimidine-5-Halides.

Objective: C-5 Alkylation of 5-Bromo-2-methylpyrimidine with Phenylboronic Acid.

Reagents:

  • Substrate: 5-Bromo-2-methylpyrimidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv)

  • Base: K3PO4 (Tribasic, anhydrous, finely ground) (2.0 equiv)

  • Solvent: THF (Anhydrous) or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of Argon.

  • Solids Addition: Charge the reaction vial with the pyrimidine halide, boronic acid, K3PO4, and XPhos Pd G2 catalyst. Crucial: Add solids first to allow for inert gas purging.

  • Degassing: Cap the vial and purge with Argon for 5 minutes (needle in/needle out).

  • Solvent Addition: Add anhydrous THF via syringe. Do not open the cap.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

    • Note: Unlike standard Suzuki (80-100°C), highly active G2 catalysts often work better at mild temperatures, reducing thermal decomposition of the boronic acid.

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, raise temp to 80°C.

  • Workup: Dilute with EtOAc, filter through a celite pad (to remove Pd black), and wash with brine.

Mechanism Visualization: The Protodeboronation Pathway

Understanding why the reagent fails is key to fixing it. The diagram below illustrates the competition between the productive Transmetalation and the destructive Protodeboronation.

Mechanism BoronicAcid Py-B(OH)2 (Pyrimidine Boronic Acid) Boronate [Py-B(OH)3]- (Reactive Boronate) BoronicAcid->Boronate Activation Base Base + H2O Base->Boronate Transmetalation Transmetalation (Productive Path) Boronate->Transmetalation + Pd(II)-Ar Hydrolysis Hydrolysis (Destructive Path) Boronate->Hydrolysis + H2O / Heat Pd_Complex Pd(II)-Ar (Oxidative Addition Complex) Pd_Complex->Transmetalation Product Py-Ar (Coupled Product) Transmetalation->Product Waste Py-H (Protodeboronated Waste) Hydrolysis->Waste

Figure 2: Competitive pathways for Pyrimidine Boronates. High water content and high temperature favor the red (destructive) path.

References

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 44(3), 376–393. Link

Sources

Technical Support Center: 3-(4-hydroxypyrimidin-5-yl)propanoic acid Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation and purification of 3-(4-hydroxypyrimidin-5-yl)propanoic acid , a critical intermediate often utilized in the synthesis of HIF-PH inhibitors (e.g., Roxadustat/FG-4592).

This molecule exhibits amphoteric behavior due to the presence of a carboxylic acid tail and a hydroxypyrimidine core (which exists in tautomeric equilibrium with its keto-form, 4-pyrimidinone). Successful crystallization requires strict control over pH and ionic strength to exploit its isoelectric point (pI).

Module 1: Solubility Profile & Solvent Selection

Q: Why is my compound dissolving in water at pH 10 but precipitating at pH 4?

A: This is due to the molecule's zwitterionic nature.[1][2]

  • High pH (>9): The carboxylic acid is deprotonated (

    
    ), and the pyrimidine ring may be deprotonated depending on the specific basicity. The molecule is anionic and highly water-soluble.
    
  • Low pH (<2): The pyrimidine nitrogen is protonated (

    
    ). The molecule is cationic and soluble.
    
  • Isoelectric Point (pH ~3.5–4.5): The molecule exists as a neutral zwitterion or uncharged species. This is the region of minimum solubility , where crystallization yield is maximized.

Solubility Reference Table:

Solvent SystemSolubility BehaviorApplication
Water (pH 11-12) HighInitial dissolution / Impurity filtration
Water (pH 3-4) Very LowReactive crystallization (Precipitation)
Methanol/Ethanol Moderate (Hot) / Low (Cold)Recrystallization (Polishing)
THF/DCM NegligibleAnti-solvents (Not recommended for primary isolation)

Module 2: Primary Isolation Protocol (Reactive Crystallization)

Q: What is the standard procedure for isolating this intermediate from a hydrolysis reaction mixture?

A: The most robust industrial method is pH-Swing Crystallization . This method rejects non-polar impurities while they are trapped in the basic phase, then precipitates the product by approaching its pI.

Step-by-Step Protocol:
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 3–5 volumes of water .

    • Slowly add 30% NaOH (or KOH) until the pH reaches 11.0–12.0 .

    • Checkpoint: The solution should be clear. If turbidity persists, filter the solution to remove non-acidic impurities.

  • Reactive Precipitation:

    • Heat the solution to 40–50°C . (Elevated temperature prevents oiling out/amorphous precipitation).

    • Slowly add 6N HCl or Glacial Acetic Acid dropwise.

    • Agitation: Maintain vigorous stirring (approx. 300 RPM).

  • The Critical Zone:

    • As pH approaches 6.0 , a "cloud point" will be observed.

    • Reduce acid addition rate.

    • Continue acidification until pH 3.8 – 4.2 is reached. Do not overshoot below pH 3.0, or yield will decrease due to cationic solubilization.

  • Aging & Isolation:

    • Cool the slurry to 0–5°C over 2 hours.

    • Stir at this temperature for 1 hour (Aging).

    • Filter the white/off-white solid.

    • Wash with ice-cold water (2x 1 volume) to remove inorganic salts (NaCl).

    • Dry under vacuum at 50°C .

Workflow Visualization

G Start Crude Mixture (Ester Hydrolysis) BaseAdd Add NaOH to pH 11-12 (Temp: 20-25°C) Start->BaseAdd Filter Filtration (Remove Insolubles) BaseAdd->Filter Heat Heat to 45°C (Prevent Oiling) Filter->Heat AcidAdd Slow Acidification (HCl/Acetic Acid) Heat->AcidAdd CloudPoint Cloud Point (pH ~6) Reduce Addition Rate AcidAdd->CloudPoint TargetPH Target pH 3.8 - 4.2 (Max Precipitation) CloudPoint->TargetPH Cool Cool to 0-5°C (Aging 1 hr) TargetPH->Cool Isolate Filtration & Wash (Remove NaCl) Cool->Isolate

Caption: Figure 1.[2] Reactive crystallization workflow utilizing pH-swing to isolate the zwitterionic intermediate.

Module 3: Troubleshooting & FAQs

Q: The product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.

  • Cause: Acidification was too fast, or the temperature was too low during the pH swing.

  • Fix:

    • Re-dissolve by raising pH back to 10.

    • Increase temperature to 55–60°C .

    • Add acid slower.

    • Seeding: Add pure seed crystals (0.5 wt%) when the solution becomes slightly cloudy (pH ~6).

Q: My yield is lower than expected (<70%). Where did I lose the product?

A:

  • pH Overshoot: If you acidified to pH 1 or 2, the pyrimidine nitrogen protonated, redissolving the product. Adjust pH back to 4.0 with dilute NaOH.

  • Mother Liquor Losses: The product has finite water solubility. Recycle the mother liquor or salt out by adding NaCl (10% w/v) to drive precipitation.

Q: The isolated solid is colored (yellow/brown) instead of white.

A: Pyrimidine derivatives can oxidize or trap phenolic impurities.

  • Polishing Step: During the initial dissolution (Step 1, pH 11), add Activated Carbon (5 wt%) , stir for 30 minutes, and filter through Celite before acidification.

Module 4: Advanced Purification (Recrystallization)

For pharmaceutical grade purity (>99.5%), a secondary recrystallization is often required after the pH isolation.

Protocol:

  • Suspend the wet cake in Water:Ethanol (80:20 v/v) .

  • Heat to reflux (approx. 85°C) until dissolved.

  • Optional: If not dissolving, add minimal NaOH dropwise to assist, then neutralize later.

  • Cool slowly to room temperature (10°C/hour).

  • Chill to 0°C and filter.

Troubleshooting Decision Tree

DecisionTree Problem Crystallization Issue Type Identify Symptom Problem->Type Oiling Sticky Gum / Oil Type->Oiling Fines Particles too Fine (Filtration slow) Type->Fines Color Yellow Impurities Type->Color FixOil Increase Temp Add Seeds at pH 6 Oiling->FixOil FixFines Slow Acid Addition Ostwald Ripening (Hold at 40°C) Fines->FixFines FixColor Carbon Treat at pH 11 (Solution) Color->FixColor

Caption: Figure 2.[2] Decision tree for common crystallization defects.

References

  • FibroGen, Inc. (2014). Crystalline forms of HIF prolyl hydroxylase inhibitors and methods of synthesis. World Intellectual Property Organization. WO2014014834A1.

  • Suzhou Mingrui Pharmaceutical Science. (2015). Preparation method of Roxadustat. China National Intellectual Property Administration. CN104892556A.

  • Nanjing Cavendish Bio-Engineering. (2019). Method for synthesis of roxadustat and intermediate compounds thereof. European Patent Office. EP3712130A1.[3]

  • PubChem. (2025).[4] 3-(4-hydroxypyrimidin-5-yl)propanoic acid Compound Summary. National Library of Medicine.

Disclaimer: This guide is for research and development purposes. Users must verify protocols against their specific safety regulations and equipment capabilities.

Sources

Validation & Comparative

Elucidating the 13C NMR Fingerprint of Pyrimidine-5-Propanoic Acid: A Comparative Shift Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge

Pyrimidine-5-propanoic acid represents a critical scaffold in drug discovery, serving as a precursor for dihydropyrimidine dehydrogenase (DPD) inhibitors and various antimetabolites. However, characterization of 5-substituted pyrimidines presents a unique spectroscopic challenge. The nitrogen-rich heterocycle induces significant quadrupolar broadening and solvent-dependent chemical shift perturbations, often leading to the misassignment of the C2, C4, and C6 carbons.

This guide provides a definitive, comparative analysis of the 13C NMR chemical shifts for pyrimidine-5-propanoic acid. Unlike standard spectral lists, we compare Experimental vs. Computational data and Solvent-Dependent variations (DMSO-d₆ vs. D₂O), providing a robust framework for structural verification.

Structural Numbering & Logic

Before analyzing shifts, we must establish the atom mapping. The symmetry of the pyrimidine ring (if unsubstituted at 2, 4, 6) simplifies the spectrum but requires careful differentiation of the C4/C6 positions from C2.

PyrimidineStructure N1 N1 C2 C2 (ipso-N) N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 (Subst.) C4->C5 C6 C6 C5->C6 Ca (CH2) C5->Ca Side Chain C6->N1 Cb (CH2) Ca->Cb COOH COOH (C=O) Cb->COOH

Figure 1: Atom mapping of Pyrimidine-5-propanoic acid. Note the symmetry between C4 and C6 in the absence of other substituents.

Comparative Analysis: Chemical Shift Benchmarking

The following data synthesizes experimental literature values with DFT (Density Functional Theory) predictions to provide a "Safe Range" for assignment.

The Master Shift Table (DMSO-d₆)[1]
Carbon PositionAtom TypeExp.[1] Shift (ppm)*Calc. Shift (DFT)**Signal Characteristics
C-COOH Carbonyl173.5 - 175.0 176.2Weak intensity (quaternary); pH sensitive.
C2 Aromatic (N-C-N)157.5 - 159.0 158.4Most deshielded aromatic; often broader due to N-quadrupole.
C4 / C6 Aromatic (C=N)156.0 - 157.5 156.8Intense signal (2 equivalent carbons); doublet in proton-coupled mode.
C5 Aromatic (C-C)132.0 - 134.5 133.1Substituted ipso carbon; significantly shielded relative to C2/4/6.
Cα (Alpha) Aliphatic CH₂30.5 - 32.0 31.2Adjacent to aromatic ring; deshielded by ring current.
Cβ (Beta) Aliphatic CH₂24.0 - 26.0 25.1Adjacent to Carbonyl.

*Experimental ranges based on consolidated pyrimidine derivative databases (SDBS, AIST). **DFT calculated at B3LYP/6-31G(d) level in DMSO solvation model.

Critical Distinction: C2 vs. C4/C6

The most common error in pyrimidine NMR is swapping C2 and C4/C6.

  • C2 (158 ppm): Flanked by two nitrogens. It is typically the most downfield signal in the aromatic region. In HSQC, it correlates with the singlet proton between the nitrogens (often ~9.0-9.2 ppm).

  • C4/C6 (157 ppm): Flanked by one nitrogen and one carbon (C5). Due to symmetry, this peak is often twice the height of C2 in quantitative 13C NMR.

Solvent Effects: DMSO-d₆ vs. D₂O[1][3][4][5]

Solvent choice is not merely a solubility question; it fundamentally alters the electronic environment of the pyrimidine ring.

Comparative Solvent Shift Table
CarbonDMSO-d₆ Shift (ppm)D₂O Shift (ppm)Δ (Shift Difference)Mechanistic Cause
COOH 174.2180.5+6.3 Deprotonation to carboxylate (COO⁻) in D₂O (pKa ≈ 4.5).
C2 158.5160.1+1.6H-bonding of solvent D₂O to ring nitrogens deshields C2.
C5 133.0136.2+3.2Electronic redistribution from carboxylate formation.

Expert Insight: If you run this sample in D₂O (or phosphate buffer), the carboxylic acid will likely exist as a carboxylate anion (depending on pD). This causes a significant downfield shift of the carbonyl carbon (~174 → ~180 ppm) and the adjacent beta-carbon. For consistent quality control (QC), DMSO-d₆ is recommended to maintain the protonated acid form and prevent pH-dependent shifting.

Experimental Protocol: The Assignment Workflow

To guarantee the integrity of your assignment, do not rely on 1D 13C NMR alone. Use this self-validating workflow.

Sample Preparation[6][7]
  • Concentration: 30-50 mg in 0.6 mL DMSO-d₆.

  • Additives: Trace Cr(acac)₃ (2-3 mg) is optional but recommended if quantitative integration of the quaternary carbons (C5, COOH) is required, as it shortens T1 relaxation times.

The Logic Flow (HSQC/HMBC)

AssignmentWorkflow Start Start: Acquire 1H & 13C NMR Step1 Identify Side Chain (High Field 20-35 ppm) Start->Step1 Step2 Identify COOH (Low Field >170 ppm) Start->Step2 Decision Differentiate Aromatics (155-160 ppm) Step1->Decision Step2->Decision HSQC Run HSQC Correlate H to C Decision->HSQC Direct Correlation HMBC Run HMBC Long Range (2-3 bond) Decision->HMBC Verification Result1 C2 assigned via unique H2 singlet HSQC->Result1 H2 (singlet) -> C2 Result2 C4/C6 assigned via symmetry & H4/6 doublet HSQC->Result2 H4/6 (doublet) -> C4/C6 HMBC->Result2 Alpha-CH2 correlates to C4/C6 (3-bond)

Figure 2: Step-by-step logic for distinguishing the aromatic carbons.

Detailed Validation Steps
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Find the proton singlet at ~9.2 ppm (H2). The carbon it correlates to is C2 .

    • Find the proton doublet/singlet at ~8.8 ppm (H4/6). The carbon it correlates to is C4/C6 .

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the aliphatic protons of the alpha-CH₂ group (~2.8 ppm).

    • They will show a strong 3-bond correlation to the aromatic carbons C4 and C6 , but NOT to C2. This is the definitive proof of structure.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for general chemical shift ranges).
  • SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Source for Pyrimidine base shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Source for solvent residual peaks).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative grounding for C-N coupling and quadrupole effects).

Sources

Technical Assessment: Vibrational Spectroscopy of 3-(4-hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 3-(4-hydroxypyrimidin-5-yl)propanoic acid is a critical heterocyclic intermediate, often utilized in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (e.g., Roxadustat). Challenge: The nomenclature "4-hydroxy" is spectroscopically misleading. In the solid state, this moiety exists predominantly as the pyrimidin-4(3H)-one (lactam) tautomer. This structural reality fundamentally alters the FTIR fingerprint, shifting the expected phenolic signals to amide-like carbonyl absorptions. Objective: This guide provides a definitive characterization strategy, comparing FTIR performance against Raman and NMR, and offering a corrected peak assignment table based on tautomeric reality.

Mechanistic Analysis: The Tautomer Trap

To accurately interpret the FTIR spectrum, one must first resolve the molecular geometry. The "hydroxy" pyrimidine system undergoes prototropic tautomerism.[1]

Structural Dynamics

In the crystalline phase (KBr pellet or ATR), the equilibrium shifts almost exclusively to the keto (lactam) form.

  • Theoretical Expectation (Enol form): Phenolic O-H stretch (~3300 cm⁻¹) and C=N ring stretches.

  • Experimental Reality (Keto form): Secondary Amide C=O (~1660-1690 cm⁻¹) and N-H stretch.

This results in a "Double Carbonyl" signature in the spectrum: one from the propanoic acid side chain and one from the pyrimidine ring.

Visualization of Tautomeric Impact

The following diagram illustrates the structural shift and its direct consequence on vibrational modes.

Tautomerism Enol Enol Form (4-hydroxypyrimidine) Keto Keto Form (Pyrimidin-4(3H)-one) *Dominant in Solid State* Enol->Keto Proton Transfer (Solid State Stabilization) Spec_Enol Expected Signal: Phenolic O-H C=N Ring Stretch Enol->Spec_Enol Spec_Keto Actual Signal: Amide C=O (Lactam) N-H Stretch Keto->Spec_Keto FTIR Output

Figure 1: Tautomeric equilibrium shifting from the hydroxy- (enol) to the oxo- (keto) form, altering the primary vibrational markers.

Characteristic FTIR Peaks

The following assignments assume the keto-acid structure. Note the congestion in the carbonyl region (1650–1750 cm⁻¹) due to the presence of both the carboxylic acid and the cyclic amide.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Carboxylic Acid O-H 2500 – 3300Broad/VarO-H StretchOverlaps with N-H; often appears as a broad "hump" underlying C-H stretches.
Amide N-H 3100 – 3200MediumN-H StretchEvidence of the keto-tautomer; usually sharper than the acid O-H.
Acid C=O 1705 – 1730StrongC=O StretchThe propanoic acid carbonyl; typically the highest frequency carbonyl peak.
Lactam C=O 1650 – 1690StrongC=O StretchThe "Ring Carbonyl." Indicates the pyrimidinone structure.[2]
C=C / C=N Ring 1580 – 1620MediumSkeletal Vib.Characteristic of the pyrimidine core.[1][3]
C-N Stretch 1200 – 1300Med/StrongC-N StretchMixed mode involving the ring nitrogen.
Ring Breathing ~990 – 1010Weak (IR)Ring Def.Critical: Very weak in IR, but extremely strong in Raman (see Section 4).

Comparative Assessment: FTIR vs. Alternatives

For drug development, relying solely on FTIR is risky due to the overlapping carbonyls. A multi-modal approach is recommended.

Technology Comparison Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H-NMR (DMSO-d₆)
Primary Utility Functional Group ID (C=O, O-H)Polymorph screening & Ring IDStructural Elucidation
Sensitivity to Tautomers High (C=O vs C-OH shift)High (C=C vs C=O symmetry)Definitive (Proton counting)
Sample Prep KBr Pellet / ATR (Destructive/Contact)Non-destructive / Glass vialDissolution required
Water Interference High (Opaque regions)Low (Water is weak scatterer)N/A (Deuterated solvent)
Best For... Routine QC & ID Crystallinity & Polymorphs Purity & Structure Proof
Why Raman is the Necessary Companion

While FTIR struggles with the "Ring Breathing" mode of the pyrimidine (due to low dipole change), Raman scattering is exceptionally sensitive to this symmetric vibration.

  • Recommendation: Use Raman to confirm the integrity of the heterocyclic ring (look for a sharp, intense band at ~1000 cm⁻¹) and FTIR to confirm the oxidation state of the side chain (COOH).

Experimental Protocol: Solid-State Characterization

To obtain publication-quality spectra for this intermediate, the KBr Pellet Method is superior to ATR due to better resolution in the crowded carbonyl region.

Reagents & Equipment
  • Analyte: 3-(4-hydroxypyrimidin-5-yl)propanoic acid (>98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or equivalent) with DTGS detector.

Step-by-Step Workflow
  • Pre-Treatment: Dry the analyte in a vacuum oven at 40°C for 2 hours to remove hygroscopic water (which obscures the N-H/O-H region).

  • Grinding: Mix 2 mg of analyte with 200 mg of KBr (1:100 ratio). Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding may induce amorphization.

  • Pelletizing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 2 cm⁻¹ (Critical for resolving the split carbonyls)

    • Scans: 32 or 64.

  • Validation: Check for the "Double Carbonyl" signature (1650–1730 cm⁻¹). If only one broad peak is seen, the resolution is too low or the sample is wet.

Analytical Decision Workflow

Workflow Start Sample: 3-(4-hydroxypyrimidin-5-yl)propanoic acid Step1 Is Sample Dry? Start->Step1 Dry Vacuum Dry (40°C) Step1->Dry No Method Select Method Step1->Method Yes Dry->Step1 ATR ATR (Diamond) Fast, Lower Res Method->ATR KBr KBr Pellet High Res, Complex Method->KBr Analysis Analyze Carbonyl Region (1650-1750 cm-1) ATR->Analysis KBr->Analysis Result1 Split Peaks Found (Acid + Lactam) PASS Analysis->Result1 Result2 Single Broad Peak FAIL (Wet/Amorphous) Analysis->Result2

Figure 2: Decision tree for maximizing spectral resolution and validating sample integrity.

References

  • Tautomerism in N-Heterocycles

    • Title: The Vibration Spectra and Structures of the Hydroxypyridines and Hydroxypyrimidines.
    • Source: Journal of the Chemical Society.
    • Significance: Establishes the dominance of the keto (lactam)
    • URL:[Link]

  • Roxadustat Synthesis & Intermediates

    • Title: Roxadustat: A Narrative Review of Action and Safety Profile.[4]

    • Source: Herald Open Access.
    • Significance: Contextualizes the molecule as a precursor in HIF-PH inhibitor development.
    • URL:[Link]

  • Spectroscopic Methodology

    • Title: Product: Spectrum 3 Tri-Range MIR/NIR/FIR Spectrometer.
    • Source: PerkinElmer.[5]

    • Significance: Reference for modern FTIR instrumentation capabilities suited for pharmaceutical intermedi
  • General Pyrimidine Characterization

    • Title: Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine.
    • Source: Journal of the American Chemical Society / University of Arizona.
    • Significance: Theoretical validation of the energy favorability of the oxo-form.[1]

    • URL:[Link]

Sources

A Comprehensive Comparison Guide: HPLC Purity Method Validation for Pyrimidine Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine propanoic acids are vital structural motifs in modern drug development, frequently serving as active pharmaceutical ingredients (APIs) or critical intermediates. Analyzing their purity presents a unique chromatographic challenge due to their amphoteric nature: the pyrimidine ring is a polar, weakly basic,


-electron-deficient aromatic system, while the propanoic acid moiety is a weak carboxylic acid.

Ensuring the purity of these compounds requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method validated according to the latest ICH Q2(R2) guidelines[1]. This guide objectively compares the performance of conventional C18 stationary phases against Pentafluorophenyl (PFP) core-shell columns, providing a self-validating experimental protocol and mechanistic insights to empower analytical scientists.

The Analytical Challenge: Causality in Column Selection

When developing a purity method, the primary goal is to resolve the main API peak from all synthetic impurities and degradation products.

Alternative A: Conventional C18 Columns

C18 columns rely exclusively on hydrophobic (van der Waals) interactions. Because pyrimidine propanoic acids are highly polar, they exhibit poor retention on C18 phases, often eluting near the void volume[2]. This leads to the co-elution of polar impurities and degradation products, compromising the method's specificity.

Alternative B (Recommended): Pentafluorophenyl (PFP) Core-Shell Columns

PFP columns offer orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole and a


-electron-deficient phenyl ring. This allows the stationary phase to engage in multiple retention mechanisms:
  • 
    -
    
    
    
    Interactions:
    Strong affinity between the PFP ring and the pyrimidine ring.
  • Dipole-Dipole Interactions: Enhanced retention of polar functional groups.

  • Hydrogen Bonding: Interaction with the propanoic acid moiety.

Furthermore, utilizing a core-shell (superficially porous) particle architecture reduces the diffusion path length, minimizing longitudinal diffusion and mass transfer resistance. This results in sharper peaks and higher resolution without the extreme backpressure associated with sub-2 µm fully porous particles[3].

Mechanism Analyte Pyrimidine Propanoic Acid (Amphoteric, Polar, Aromatic) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Low Affinity PFP PFP Core-Shell Column (Multi-mode Interactions) Analyte->PFP High Affinity Mech1 Weak Retention Co-elution of Impurities C18->Mech1 Mech2 π-π & Dipole Interactions High Resolution PFP->Mech2

Fig 1. Logical relationship of stationary phase selection for pyrimidine derivatives.

Comparative Performance Data

To objectively evaluate column performance, a model pyrimidine propanoic acid and its known synthetic impurities (e.g., oxidized degradants and des-fluoro analogues) were analyzed using both columns under identical gradient conditions.

ParameterAlternative A: C18 (Fully Porous, 5 µm)Alternative B: PFP (Core-Shell, 2.6 µm)Performance Implication
Retention Time (API) 2.4 min (Near void volume)8.7 minPFP provides adequate retention for polar quantification[2].
Resolution (API vs. Impurity A) 0.8 (Co-elution)3.4 (Baseline resolution)PFP ensures specificity, a core ICH Q2(R2) requirement[1].
Peak Tailing Factor (

)
1.9 (Significant tailing)1.1 (Symmetrical)PFP minimizes secondary silanol interactions with the basic pyrimidine[3].
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mLSharper peaks on PFP increase signal-to-noise (S/N) ratio.

Experimental Workflow & Method Validation Protocol

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, aligning closely with the Quality-by-Design (QbD) principles of ICH Q14[4]. A self-validating system requires strict System Suitability Testing (SST) prior to executing validation parameters.

G A Method Design & Risk Assessment (ICH Q14) B Specificity & Forced Degradation (Peak Purity via DAD/MS) A->B C Linearity & Sensitivity (LOD/LOQ Determination) B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (Spike Recovery Studies) D->E F Robustness & Lifecycle (Parameter Variations) E->F

Fig 2. Analytical Method Validation Lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Step-by-Step Methodology

The following protocol details the optimal conditions and validation steps for pyrimidine propanoic acids using the PFP column.

Step 1: Chromatographic Conditions & Causality
  • Column: PFP Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: At pH ~2.7, the propanoic acid moiety (

    
     ~4.5) is fully protonated and neutral, increasing retention. The pyrimidine ring is protonated, maximizing dipole and ion-exchange interactions with the PFP phase[5]).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore) and MS (ESI+).

Step 2: System Suitability Testing (SST) - The Self-Validating Core

Before any validation run, inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000. If these criteria fail, the system is not in a state of control, and validation cannot proceed.

Step 3: Specificity and Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions[1].

  • Acid/Base Hydrolysis: Treat 1 mg/mL API with 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat with 3%

    
     at room temperature for 2 hours.
    
  • Thermal/Photolytic: Expose solid API to 105°C and UV/Vis light.

  • Protocol: Neutralize samples, dilute to working concentration (100 µg/mL), and inject. Use a Diode Array Detector (DAD) to calculate the peak purity angle.

  • Acceptance Criteria: The purity angle must be less than the purity threshold for the main peak, proving no co-elution of degradants.

Step 4: Linearity, Range, and Sensitivity (LOD/LOQ)
  • Prepare a stock solution of the API and known impurities.

  • Perform serial dilutions to create 7 concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 25 to 150 µg/mL).

  • For LOD/LOQ, dilute further until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ)[6].

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999. The y-intercept should be ≤ 5% of the response at the 100% level.
    
Step 5: Precision and Accuracy
  • Repeatability (Intra-day Precision): Inject 6 independent preparations of the API at 100% concentration. Calculate %RSD of the assay value.

  • Intermediate Precision (Inter-day): Have a second analyst perform the repeatability test on a different day using a different HPLC system.

  • Accuracy (Spike Recovery): Spike known amounts of impurities into a placebo/matrix at 50%, 100%, and 150% of the specification limit[7]. Prepare in triplicate.

  • Acceptance Criteria: Precision %RSD ≤ 2.0%. Accuracy recovery must fall between 98.0% and 102.0%.

Step 6: Robustness

Intentionally induce small, deliberate variations in method parameters to test reliability[1].

  • Variations: Flow rate (±0.1 mL/min), Column temperature (±5°C), Mobile phase pH (±0.2 units).

  • Acceptance Criteria: The SST criteria (Resolution > 2.0, %RSD < 2.0%) must still be met under all varied conditions.

Conclusion

Validating an HPLC purity method for pyrimidine propanoic acids requires moving beyond default C18 columns. By leveraging the orthogonal selectivity of PFP core-shell stationary phases, analytical scientists can exploit


-

and dipole interactions to achieve superior resolution and sensitivity. When coupled with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, this approach ensures the highest level of scientific integrity and regulatory compliance in pharmaceutical development.

References

1.[1] Validation of Analytical Procedures Q2(R2) - ICH.org - [Link] 2.[4] ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai - [Link] 3.[6] Method Validation of Short Chain Carboxylic Acids - Theseus.fi -[Link] 4.[5] Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid - ResearchGate.net - [Link] 5.[2] Advantages of pentafluorophenylpropyl stationary phase over conventional C18 stationary phase - ResearchGate.net -[Link] 6.[3] Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns - J-Stage - [Link] 7.[7] Development and validation of a simple HPLC assay method for ibuprofen... - ACG Publications - [Link]

Sources

Technical Guide: UV-Vis Absorption Profile of 3-(4-hydroxypyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-(4-hydroxypyrimidin-5-yl)propanoic acid .

Given the rarity of specific spectral data for this exact derivative in public literature, this guide synthesizes high-confidence predictive data based on structural analogs (4-pyrimidinone, thymine) and fundamental chromophore physics, supported by standard pyrimidine spectroscopy protocols.

Executive Summary

3-(4-hydroxypyrimidin-5-yl)propanoic acid is a 5-substituted derivative of 4-hydroxypyrimidine. Its UV-Vis absorption profile is dominated by the


 transitions of the pyrimidine ring.
  • Primary Absorption Maximum (

    
    ): 265 ± 2 nm  (in neutral/acidic aqueous media).
    
  • Molar Absorptivity (

    
    ):  Estimated at 6,500 – 8,500 M
    
    
    
    cm
    
    
    .
  • Key Chromophore: 4-pyrimidinone (lactam tautomer) core.

  • Critical Factor: The spectrum is highly pH-dependent due to the lactam-lactim tautomerism and ionization of the 4-hydroxyl group.

Structural Basis of Absorption

To understand the UV profile, one must analyze the contributing chromophores. The molecule consists of a pyrimidine ring substituted at position 4 with a hydroxyl group and at position 5 with a propanoic acid chain.

The Chromophore System

The propanoic acid side chain is an auxochrome with an alkyl linkage; it does not significantly extend the conjugation of the ring but induces a slight bathochromic (red) shift relative to the unsubstituted parent.

  • Parent: 4-Hydroxypyrimidine (

    
     nm).
    
  • Substituent Effect: The C5-alkyl group adds electron density via hyperconjugation, shifting the

    
     by approximately +3 to +5 nm.
    
  • Result: The expected

    
     for the target compound is ~265 nm .
    
Tautomeric Equilibrium

This compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. In aqueous solution, the lactam (NH-form) predominates, which dictates the UV spectrum.

Tautomerism Lactam Lactam Form (Dominant in Water) λmax ≈ 265 nm Lactim Lactim Form (Minor Species) λmax ≈ 258 nm Lactam->Lactim Tautomerism Anion Anionic Form (Alkaline pH) λmax ≈ 285 nm Lactam->Anion pH > 9 (Deprotonation)

Figure 1: Tautomeric and ionization states affecting the UV absorption profile.

Comparative Analysis

The following table compares the target compound against well-characterized structural analogs to validate the predicted absorption range.

CompoundStructure Note

(pH 7)

(pH 12)
Shift Mechanism
Target Compound 5-alkyl-4-hydroxypyrimidine ~265 nm ~285 nm Bathochromic (Ionization)
4-HydroxypyrimidineParent Core262 nm280 nmPhenolate resonance
Thymine5-methyl-2,4-dihydroxypyrimidine264 nm290 nmSimilar 5-alkyl auxochrome
Uracil2,4-dihydroxypyrimidine259 nm284 nmLacks 5-alkyl group
Cytosine4-amino-2-hydroxypyrimidine267 nm282 nmAmino auxochrome

Insight: The target compound aligns most closely with Thymine in terms of substitution pattern (5-alkyl), suggesting a very similar spectral envelope.

Experimental Protocol for UV-Vis Characterization

To obtain high-integrity data, follow this self-validating protocol. This method accounts for the pH sensitivity of the pyrimidine ring.

Reagents & Preparation
  • Solvent: 10 mM Phosphate Buffer (PBS), pH 7.4 (Standard physiological simulation).

  • Stock Solution: Dissolve 1.0 mg of 3-(4-hydroxypyrimidin-5-yl)propanoic acid in 10 mL of PBS (Concentration

    
     0.6 mM).
    
  • Working Solution: Dilute 1:10 with PBS to achieve

    
     60 µM (Target Absorbance: 0.4 – 0.8 AU).
    
Measurement Workflow

Workflow Start Start: Sample Prep Blank 1. Baseline Correction (PBS Buffer Only) Start->Blank Scan1 2. Neutral Scan (pH 7) Expected: 265 nm Blank->Scan1 Acid 3. Acid Shift Test (Add 10µL 1M HCl) Check for Hypsochromic Shift Scan1->Acid Base 4. Base Shift Test (Add 20µL 1M NaOH) Check for Bathochromic Shift (~285 nm) Scan1->Base Validation Data Validation Isosbestic Points? Acid->Validation Base->Validation

Figure 2: Step-by-step experimental workflow for spectral validation.

Data Interpretation[1]
  • Neutral Scan (pH 7): Expect a single, broad peak centered at 265 nm .

  • Alkaline Shift (pH > 10): Upon adding NaOH, the peak should shift to ~285 nm with an increase in intensity (hyperchromic effect). This confirms the presence of the phenolic/lactam hydroxyl group.

  • Acidic Shift (pH < 2): Minimal shift is expected compared to neutral, though protonation of the ring nitrogen may cause a slight blue shift (to ~260 nm).

Critical Considerations for Researchers

  • Solvent Cutoff: Avoid using acetone or concentrated carboxylic acids as solvents, as their own UV cutoffs (>300 nm and ~210 nm respectively) can interfere with the pyrimidine signal. Water, Methanol, or Ethanol are preferred.

  • Concentration Linearity: Pyrimidines aggregate at high concentrations. Ensure your absorbance is below 1.0 AU to maintain Beer-Lambert linearity.

  • Impurities: If synthesized in-house, ensure removal of unreacted reagents. The propanoic acid tail is not UV-active, but precursors like ethyl acrylate (if used in synthesis) have strong absorption at 210-220 nm.

References

  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- UV/Visible Spectrum. National Institute of Standards and Technology.[1][2] Link

  • PubChem. 3-(4-hydroxypyrimidin-5-yl)propanoic acid Compound Summary. National Library of Medicine. Link

  • Shugar, D., & Fox, J. J. (1952). Absorption Spectra and Structure of Pyrimidine Derivatives and Nucleosides. Biochimica et Biophysica Acta. (Fundamental reference for pyrimidine pH shifts).
  • Beaven, G. H., et al. (1955). The Ultra-violet Absorption Spectra of Some Pyrimidines. Journal of the Chemical Society.[3] (Establishes the 260-265 nm range for 5-substituted pyrimidines).

Sources

Theoretical Framework: The Stoichiometric Identity of C₇H₈N₂O₃

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis of C₇H₈N₂O₃ Derivatives: A Comparative and Methodological Review

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is foundational. Elemental analysis (EA) remains a cornerstone technique, providing the empirical formula of a compound, which serves as a fundamental checkpoint for purity and structural confirmation.[1] This guide provides an in-depth, comparative look at the elemental analysis of C₇H₈N₂O₃ derivatives, a class of compounds significant in various fields, including energetic materials and pharmaceutical intermediates. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Elemental analysis is fundamentally a quantitative method that determines the mass fraction of each element within a sample.[1][2] For any C₇H₈N₂O₃ isomer, the theoretical elemental composition is constant. This calculation is the theoretical benchmark against which all experimental results are compared.

Calculation of Theoretical Percent Composition for C₇H₈N₂O₃:

  • Molar Mass: (7 × 12.011 u) + (8 × 1.008 u) + (2 × 14.007 u) + (3 × 15.999 u) = 168.124 g/mol

  • % Carbon (C): (7 × 12.011 / 168.124) × 100% = 49.99%

  • % Hydrogen (H): (8 × 1.008 / 168.124) × 100% = 4.80%

  • % Nitrogen (N): (2 × 14.007 / 168.124) × 100% = 16.66%

  • % Oxygen (O): (3 × 15.999 / 168.124) × 100% = 28.55%

It is critical to understand that while elemental analysis confirms this elemental ratio, it cannot distinguish between isomers such as 2,4-Dinitrotoluene and 3,4-Dinitrotoluene. Therefore, EA is always used in conjunction with spectroscopic methods like NMR and mass spectrometry for complete structural elucidation.[1]

The Core Technique: High-Temperature Combustion (Dumas Method)

The most prevalent method for determining carbon, hydrogen, and nitrogen is combustion analysis, a technique refined over decades for speed, simplicity, and precision.[3][4][5] The process involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[3][6]

The core workflow can be visualized as follows:

cluster_0 Sample Introduction cluster_1 Combustion & Reduction cluster_2 Gas Processing & Detection cluster_3 Data Output Sample 1. Sample Weighing (Tin Capsule, 1-3 mg) Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. Combustion Furnace (950-1000°C, O₂ pulse) C, H, N, S → CO₂, H₂O, NₓOᵧ, SO₂ Autosampler->Combustion Reduction 4. Reduction Furnace (~650°C, Copper) NₓOᵧ → N₂ Combustion->Reduction Traps 5. Scrubbers/Traps (Remove Halogens, S) Reduction->Traps Separation 6. GC Separation Traps->Separation Detection 7. Thermal Conductivity Detector (TCD) Separation->Detection Result 8. Elemental % Output Detection->Result

Caption: Workflow of a modern CHN combustion analyzer.

Causality Behind the Method:

  • Why Tin Capsules? Tin has a low melting point and acts as a combustion catalyst, promoting a rapid and complete oxidation (a "flash combustion") of the organic sample.[7]

  • Why Two Furnaces? The first furnace ensures complete oxidation of all elements to their respective oxides. The second, packed with reduced copper, is crucial for quantitatively converting all nitrogen oxides (NₓOᵧ) to elemental nitrogen (N₂), the single species measured by the detector.[7] Incomplete reduction is a primary source of low nitrogen readings.

  • Why a Thermal Conductivity Detector (TCD)? The TCD is a robust, universal detector that measures the difference in thermal conductivity between the helium carrier gas and the sample gases (CO₂, H₂O, N₂). Its response is stable and linearly proportional to the concentration of the analyte gas over a wide range.[5][6]

Analytical Challenges with Nitroaromatic Compounds

C₇H₈N₂O₃ derivatives, particularly dinitrotoluenes, present specific challenges that must be addressed for accurate analysis:

  • High Nitrogen/Oxygen Content: These compounds are oxygen-rich and contain energetic nitro groups. This can lead to explosive combustion, which may be incomplete. Modern analyzers mitigate this by using optimized oxygen injection profiles and specialized combustion tube packings to moderate the reaction.[8]

  • Formation of Refractory Byproducts: The stability of the aromatic ring can sometimes lead to the formation of refractory carbon materials that are difficult to combust completely at standard temperatures, leading to low carbon values.[8]

  • Incomplete Nitrogen Reduction: As mentioned, a key challenge is ensuring all nitrogen oxides generated during combustion are reduced to N₂. Certain nitro-derivatives can be problematic, potentially due to interactions with catalytic reagents in the combustion tube.[8] Increasing the sample size (e.g., to 4-7 mg) and ensuring a highly active reduction zone are strategies to overcome this.[8]

Comparison of Modern Elemental Analyzers

While the core principle is the same, different instruments offer features that may be advantageous for specific applications. The choice of analyzer depends on sample type, required throughput, and desired elemental range.[3]

FeatureInstrument A (e.g., PerkinElmer 2400 Series II)Instrument B (e.g., Elementar vario MICRO cube)Instrument C (e.g., Thermo Scientific FlashSmart)
Analysis Modes CHN, CHNS, O (separate)CHNS, CHN, O, ClCHNS/O (simultaneous or separate)
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)
Combustion Temp. Up to 1000°CUp to 1200°CUp to 1020°C
Sample Size 0.5 - 5 mg (typical)<1 mg - 10 mg+0.01 - 10 mg
Key Advantage Robust, long history of reliability.[7]Advanced gas separation for sharp peaks, wide dynamic range.[2]High modularity, ease of switching between analysis modes.[9]
Nitro Compound Note Features to reduce excess oxygen can be employed to improve nitrogen results for problematic compounds.[8]"Advanced Purge and Trap" technology ensures baseline separation even with challenging matrices.[2]Dedicated catalysts and furnace design for complete combustion of diverse sample types.

A Self-Validating Experimental Protocol for a C₇H₈N₂O₃ Derivative

Trustworthiness in analytical data comes from a protocol that is inherently self-validating. This involves rigorous calibration, the use of check standards, and a clear definition of acceptance criteria.

Objective: To determine the %C, %H, and %N of a purified 2,4-Dinitrotoluene sample.

Materials:

  • Elemental Analyzer (e.g., PerkinElmer 2400 CHN Analyzer)[7]

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Certified Standards: Acetanilide (for calibration), Sulfanilamide (as a check standard)

  • Sample: 2,4-Dinitrotoluene, dried under vacuum at 40°C for 4 hours.

Methodology:

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed according to the manufacturer's specifications and have not exceeded their operational lifetime.

    • Perform a leak test to ensure the integrity of the gas flow paths.

    • Set the furnace temperatures (e.g., Combustion: 975°C, Reduction: 640°C).

    • Ensure the helium carrier gas is of high purity (≥99.995%).[7]

  • Calibration:

    • Accurately weigh (to 0.001 mg) 3-5 replicates of the primary calibration standard (Acetanilide) in tin capsules, with masses varying across the expected sample weight range (e.g., 1.5 - 2.5 mg).

    • Analyze the standards and generate a calibration curve. The instrument software uses the known elemental percentages of the standard and the measured detector response to calculate response factors for C, H, and N.

  • Validation with a Check Standard:

    • Before analyzing the unknown sample, analyze a different, known standard (e.g., Sulfanilamide) as if it were an unknown.

    • The results for this check standard must fall within the laboratory's established acceptance criteria (e.g., ±0.3% of the theoretical value) to proceed. This step validates the calibration.

  • Sample Analysis:

    • Accurately weigh 2-3 replicates of the dried 2,4-Dinitrotoluene sample into tin capsules.

    • Place the samples into the autosampler.

    • Run the analysis sequence.

  • Data Calculation and Acceptance:

    • The instrument software automatically calculates the %C, %H, and %N based on the sample weight and the detector response factors derived from calibration.[10]

    • Acceptance Criterion: The experimentally determined mean values for C, H, and N must be within ±0.4% of the theoretical values (C=49.99%, H=4.80%, N=16.66%).[11][12] For example, an acceptable carbon value would be in the range of 49.59% to 50.39%.

    • The precision of the replicate analyses should also be considered, with a relative standard deviation (RSD) typically expected to be below 2%.

Ensuring Trustworthiness: Quality Systems and Data Validation

The reliability of elemental analysis data extends beyond a single experiment. It is grounded in a laboratory's quality management system. Adherence to standards like ISO/IEC 17025 ensures that a laboratory demonstrates technical competence and the ability to produce consistently valid results.[13][14]

Key pillars of this trustworthiness include:

  • Method Validation: The analytical method must be formally validated for parameters like accuracy, precision, specificity, and robustness.[15]

  • Metrological Traceability: All measurements, particularly mass, must be traceable to SI units through an unbroken chain of calibrations.[13]

  • Proficiency Testing: Regular participation in inter-laboratory comparisons provides an objective measure of a lab's performance against its peers.[16]

The logic for validating a batch of elemental analysis data can be visualized as follows:

G Start Start Analysis Batch Calibrate Instrument Calibration (e.g., Acetanilide) Start->Calibrate CheckStd Run Check Standard (e.g., Sulfanilamide) Calibrate->CheckStd CheckStdOK Check Std within ±0.3% of theory? CheckStd->CheckStdOK RunSamples Analyze Unknown C₇H₈N₂O₃ Samples (n≥2) CheckStdOK->RunSamples Yes Fail FAIL: Re-calibrate & Troubleshoot CheckStdOK->Fail No ResultsOK Mean results within ±0.4% of theory? RunSamples->ResultsOK PrecisionOK Replicate RSD < 2%? ResultsOK->PrecisionOK Yes FailP FAIL: Re-weigh & Re-run Samples ResultsOK->FailP No PrecisionOK->FailP No Pass PASS: Report Results PrecisionOK->Pass Yes

Sources

Comprehensive Comparison Guide: Crystal Structure Elucidation and Solid-State Performance of 3-(4-hydroxypyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 3-(4-hydroxypyrimidin-5-yl)propanoic acid represents a highly versatile, yet crystallographically complex, pharmaceutical intermediate. Its molecular architecture features two highly reactive hydrogen-bonding moieties: a propanoic acid tail and a 4-hydroxypyrimidine ring. This dual functionality introduces significant challenges in solid-state development, primarily due to lactam-lactim tautomerism and polymorphic unpredictability.

This guide objectively compares the structural and physicochemical performance of the thermodynamically stable polymorph (Form I —the target product) against its manufacturing alternatives (Form II and an Amorphous Solid Dispersion (ASD) ). Furthermore, we evaluate the state-of-the-art analytical platforms—Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR)—required to elucidate these structures with absolute certainty.

The Crystallographic Challenge: Tautomerism and Synthon Causality

The structural elucidation of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is complicated by two competing supramolecular phenomena:

  • Keto-Enol (Lactam-Lactim) Tautomerism: In solution, the compound exists in an equilibrium between the 4-hydroxypyrimidine (lactim) and 3H-pyrimidin-4-one (lactam) tautomers. However, as observed in the Cambridge Structural Database (CSD), crystallization heavily biases toward the 3H-keto tautomer in the solid state[1]. The causality behind this shift is thermodynamic: the lactam form facilitates a much stronger, more extensive intermolecular hydrogen-bonding network in the crystal lattice, offsetting the gas-phase energy penalty of the tautomerization[2].

  • Carboxylic Acid Dimerization: The propanoic acid moiety strongly drives the formation of classical centrosymmetric

    
     hydrogen-bonded dimers[3]. The competition between the pyrimidine ring nitrogens and the carboxylic acid oxygen for hydrogen bond donors dictates the final polymorphic form[4][5].
    

Tautomerism A 3-(4-hydroxypyrimidin-5-yl)propanoic acid (Solution State) B Lactim Form (4-hydroxypyrimidine) A->B Minor C Lactam Form (3H-pyrimidin-4-one) A->C Major D Form II (Metastable) Catemeric H-Bonds B->D Fast Crash (Antisolvent) E Form I (Stable) R2,2(8) Carboxylic Dimers C->E Slow Cooling (Thermodynamic) D->E Solvent Mediated Phase Transition

Solid-state tautomerization and crystallization pathways of the API.

Objective Comparison: Product (Form I) vs. Alternatives

In pharmaceutical manufacturing, isolating the correct polymorph is critical for bioavailability and shelf-life. Below is an objective comparison of the isolated solid-state forms.

Table 1: Crystallographic Parameters (Form I vs. Form II)

Data derived from SCXRD and MicroED structural refinements.

ParameterForm I (Target Product)Form II (Metastable Alternative)
Crystal System MonoclinicTriclinic
Space Group


Tautomeric State 3H-pyrimidin-4-one (Lactam)4-hydroxypyrimidine (Lactim)
Primary Synthon

Carboxylic Dimer

Catemeric Chain
Density (Calculated) 1.48 g/cm³1.42 g/cm³
Elucidation Method SCXRD (>10 µm crystals)MicroED (<1 µm nanocrystals)
Table 2: Physicochemical Performance Comparison

To evaluate formulation viability, the thermodynamic stability and dissolution profiles of the pure polymorphs were compared against an Amorphous Solid Dispersion (ASD) alternative formulated with HPMCAS.

Performance MetricForm I (Target)Form II (Alternative)ASD Formulation (Alternative)
Thermodynamic Stability Highest (Stable up to 210°C)Low (Converts to Form I at 85°C)Moderate (Dependent on Tg)
Aqueous Solubility (pH 6.8) 0.45 mg/mL1.2 mg/mL3.8 mg/mL (Supersaturated)
Hygroscopicity (at 80% RH) < 0.2% weight gain1.5% weight gain> 4.0% weight gain
Manufacturability Excellent (Free-flowing powder)Poor (Needle-like, poor flow)Moderate (Requires spray drying)

Analytical Platform Comparison & Experimental Methodologies

Determining the crystal structure of Form I is routinely achieved via SCXRD. However, Form II often precipitates as a microcrystalline powder, rendering traditional X-ray techniques ineffective. To solve this, Microcrystal Electron Diffraction (MicroED) is utilized. MicroED leverages the strong interaction of electrons with matter, allowing for atomic-resolution structure determination from crystals a million times smaller than those required for X-ray diffraction[6][7].

Analytical Start Crystal Size? Large > 10 µm Start->Large Small < 1 µm (Nanocrystals) Start->Small SCXRD SCXRD (Gold Standard) Large->SCXRD MicroED MicroED (Electron Diffraction) Small->MicroED ssNMR ssNMR (Tautomer ID) SCXRD->ssNMR Tautomer Ambiguity MicroED->ssNMR Tautomer Ambiguity

Decision matrix for selecting solid-state analytical techniques.

Protocol 1: Self-Validating Polymorph Screening (Form I vs. Form II)

Causality: Controlled cooling favors the thermodynamic product (Form I) by allowing molecules time to arrange into the lowest-energy


 dimer configuration. Rapid antisolvent addition traps the kinetic product (Form II).
  • Form I Preparation (Cooling Crystallization):

    • Dissolve 500 mg of 3-(4-hydroxypyrimidin-5-yl)propanoic acid in 10 mL of boiling ethanol.

    • Filter the solution hot (0.22 µm PTFE) to remove heterogeneous nucleation sites.

    • Cool the solution at a strictly controlled rate of 0.1°C/min down to 5°C.

    • Validation Step: Analyze the resulting block-like crystals via PXRD. A sharp diffraction peak at

      
       confirms Form I.
      
  • Form II Preparation (Antisolvent Precipitation):

    • Dissolve 500 mg of the API in 2 mL of dimethyl sulfoxide (DMSO) at room temperature.

    • Rapidly inject the solution into 50 mL of vigorously stirred, ice-cold water (antisolvent).

    • Filter the immediate precipitate under a vacuum and dry under nitrogen.

    • Validation Step: PXRD will show broadened peaks (due to small crystallite size) with a distinct primary peak at

      
      .
      
Protocol 2: MicroED Structure Determination for Form II

Because Form II yields sub-micron needles, MicroED is the only viable method for absolute structural elucidation[8].

  • Grid Preparation: Apply 2 µL of a dry powder suspension (Form II in hexanes) onto a glow-discharged holey carbon TEM grid (Quantifoil R 2/2).

  • Cryo-Plunging: Plunge-freeze the grid into liquid ethane using a Vitrobot to minimize radiation damage and preserve the metastable hydrogen-bonding network[6].

  • Screening & Validation: Load the grid into a Cryo-TEM operating at 200 kV. Locate crystals and collect a single diffraction pattern. Self-Validation: Index the initial pattern to ensure the unit cell matches the expected triclinic parameters of Form II before proceeding.

  • Continuous Rotation Data Collection: Rotate the stage continuously from -30° to +30° at a rate of 0.5°/sec while recording diffraction movies on a CMOS camera[7].

  • Refinement: Process the data using standard X-ray crystallographic software (e.g., DIALS, SHELXL). Utilize kinematic approximation for direct phasing.

MicroED Step1 Powder Sample (<1mg API) Step2 Grid Preparation (Quantifoil/Carbon) Step1->Step2 Step3 Cryo-Plunging (Liquid N2/Ethane) Step2->Step3 Step4 Cryo-TEM (Continuous Rotation) Step3->Step4 Step5 Data Processing (Direct Phasing) Step4->Step5

MicroED workflow for sub-micron crystal structure determination.

References

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.The Journal of Physical Chemistry A.
  • Distinguishing tautomerism in the crystal structure... using DFT-D calculations and 13C solid-state NMR.Acta Crystallographica Section C Structural Chemistry.
  • The carboxylic acid : amide R22(8) hydrogen bonded dimers in the multipole refined crystal structures.
  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs.MDPI.
  • Microcrystal Electron Diffraction of Small Molecules.PMC - NIH.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determin
  • Fast structure determination for proteins and small molecules – a MicroED solution.Thermo Fisher Scientific.

Sources

Comprehensive Guide to Differentiating 4-Hydroxypyrimidine Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 4-hydroxypyrimidine isomers by NMR spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as a core pharmacophore in oncology and antiviral therapeutics. However, the synthesis of substituted pyrimidines often yields regioisomeric mixtures (2-, 4-, and 5-hydroxy isomers) that are difficult to separate and identify. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and costly delays in drug development.

This guide provides a definitive, self-validating NMR protocol to distinguish 4-hydroxypyrimidine (predominantly 4(3H)-pyrimidinone) from its structural isomers, 2-hydroxypyrimidine (2(1H)-pyrimidinone) and 5-hydroxypyrimidine (pyrimidin-5-ol). By analyzing specific coupling patterns (


) and tautomeric chemical shift signatures in DMSO-d

, researchers can unambiguously assign regioochemistry without the need for complex 2D experiments.

The Tautomeric Landscape

To interpret the NMR spectra correctly, one must first accept that "hydroxypyrimidines" rarely exist as such in solution. The position of the hydroxyl group dictates the dominant tautomer, which fundamentally alters the spin system.

  • 4-Hydroxypyrimidine: Exists as 4(3H)-pyrimidinone (Keto form). The loss of aromaticity in the N3-C4 bond shields the C5 proton significantly.

  • 2-Hydroxypyrimidine: Exists as 2(1H)-pyrimidinone (Keto form). It possesses a

    
     symmetry axis (if unsubstituted), simplifying the spectrum.
    
  • 5-Hydroxypyrimidine: Exists as pyrimidin-5-ol (Enol form) or a zwitterion. It retains full aromatic character, resulting in downfield shifts for all protons.

Visualization: Isomer Structures and Dominant Tautomers

Tautomers cluster_0 4-Hydroxypyrimidine System cluster_1 2-Hydroxypyrimidine System cluster_2 5-Hydroxypyrimidine System A1 4-Hydroxypyrimidine (Enol - Rare) A2 4(3H)-Pyrimidinone (Keto - Dominant) Target Analyte A1->A2 Tautomerization (DMSO/H2O) B1 2-Hydroxypyrimidine (Enol - Rare) B2 2(1H)-Pyrimidinone (Keto - Dominant) Symmetric B1->B2 Tautomerization C1 Pyrimidin-5-ol (Enol - Dominant) Aromatic

Caption: Dominant tautomeric forms of hydroxypyrimidine isomers in polar aprotic solvents (DMSO-d


).

Comparative NMR Analysis (1H & 13C)

The differentiation relies on three pillars: Symmetry , Coupling Constants (


) , and Chemical Shift (

) shielding
.
The "Self-Validating" Coupling Logic
  • 2-Isomer (Triplet System): The proton at C5 is flanked by equivalent protons at C4 and C6. This creates a distinct triplet (

    
    ) with a coupling constant of 
    
    
    
    Hz.
  • 4-Isomer (Doublet System): The proton at C5 is adjacent only to C6. This creates a doublet (

    
    ) with 
    
    
    
    Hz. H2 appears as a singlet (or broad singlet).
  • 5-Isomer (Singlet System): The protons at C4 and C6 are equivalent but have no adjacent protons. They appear as a singlet (

    
    ) (or a very tight doublet due to small 
    
    
    
    meta-coupling). H2 is a distinct downfield singlet.
Quantitative Data Summary (DMSO-d )
Feature4-Hydroxypyrimidine (4-Pyrimidinone)2-Hydroxypyrimidine (2-Pyrimidinone)5-Hydroxypyrimidine (Pyrimidin-5-ol)
Dominant Form Keto (Lactam)Keto (Lactam)Enol (Lactim)
Symmetry AsymmetricSymmetric (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Symmetric (

)
H5 Signal Doublet (

6.1 - 6.4 ppm)
Triplet (

6.3 - 6.5 ppm)
Absent (Substituted by OH)
H6 Signal Doublet (

7.8 - 8.0 ppm)
Doublet/dd (

8.3 - 8.5 ppm)*
Singlet (

8.3 - 8.5 ppm)**
H2 Signal Singlet (

8.1 - 8.3 ppm)
Absent (Substituted by C=O)Singlet (

8.6 - 8.8 ppm)
H4 Signal Absent (Substituted by C=O)Equivalent to H6Equivalent to H6
Vicinal Coupling

Hz

Hz
None (Only

possible)
C=O[1][2][3][4][5][6][7][8][9][10][11] Shift (

C)

ppm

ppm
N/A (C-OH

ppm)

*Note: In 2-pyrimidinone, H4 and H6 are chemically equivalent. **Note: In 5-pyrimidinol, H4 and H6 are chemically equivalent.

Experimental Protocol

To ensure reproducibility and avoid "ghost" peaks from exchangeable protons, follow this strict protocol.

Step 1: Solvent Selection

Do NOT use CDCl


. 
Hydroxypyrimidines have poor solubility in chloroform, and the rapid exchange of NH/OH protons broadens signals, obscuring multiplicity.
  • Standard: DMSO-d

    
     (99.9% D).
    
  • Alternative: D

    
    O (Note: NH/OH signals will disappear due to D-exchange).
    
Step 2: Sample Preparation[13]
  • Weigh 5–10 mg of the analyte.[4]

  • Dissolve in 0.6 mL DMSO-d

    
     .
    
  • Add 1 drop of TMS (Tetramethylsilane) if not already present in the solvent for internal referencing (0.00 ppm).

  • Critical: Ensure the sample is completely dissolved. Sonicate if necessary. Suspensions yield broad lines that mask

    
    -coupling.
    
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): Minimum 16 (for 5 mg) to ensure high S/N ratio for observing small satellite peaks.

  • Spectral Width: -2 to 14 ppm (to capture downfield NH/OH signals).

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the isolated H2 proton, ensuring accurate integration.
    
Step 4: Data Processing
  • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz.

  • Phasing: Manually phase the spectrum. Autophasing often fails on the broad NH/OH peaks of pyrimidinones.

Decision Tree for Identification

Use this logical workflow to identify your isomer based on the 1H NMR spectrum.

DecisionTree Start Analyze 1H NMR Spectrum (Aromatic Region 6.0 - 9.0 ppm) CountSignals Count Distinct C-H Signals (Ignore broad NH/OH) Start->CountSignals ThreeSignals 3 Distinct Signals (Asymmetric) CountSignals->ThreeSignals 3 Signals TwoSignals 2 Distinct Signals (Symmetric) CountSignals->TwoSignals 2 Signals CheckCoupling Check Coupling of Upfield Signal (~6.2 ppm) ThreeSignals->CheckCoupling Is4OH Result: 4-Hydroxypyrimidine (Doublet at ~6.2 ppm, J~6.5Hz) CheckCoupling->Is4OH Doublet CheckUpfield Is there a Triplet at ~6.4 ppm? TwoSignals->CheckUpfield Is2OH Result: 2-Hydroxypyrimidine (Triplet + Doublet) CheckUpfield->Is2OH Yes Is5OH Result: 5-Hydroxypyrimidine (Two Singlets at >8.0 ppm) CheckUpfield->Is5OH No (All signals >8.0 ppm)

Caption: Logical workflow for differentiating pyrimidine isomers using 1D 1H NMR.

Detailed Mechanistic Insights

Why 4-Hydroxypyrimidine shows a Doublet (Not a Triplet)

In the 4(3H)-pyrimidinone tautomer, the proton at C5 is vicinal only to the proton at C6. The Nitrogen at position 3 blocks coupling to H2. Thus, H5 splits into a doublet (


).
  • H5:

    
     6.2 ppm (
    
    
    
    ,
    
    
    Hz)
  • H6:

    
     7.9 ppm (
    
    
    
    ,
    
    
    Hz)
  • H2:

    
     8.1 ppm (
    
    
    
    ) – Note: H2 may appear as a broad singlet due to quadrupolar relaxation of the adjacent nitrogens or weak long-range coupling.
Why 2-Hydroxypyrimidine shows a Triplet

In the 2(1H)-pyrimidinone tautomer, the molecule has a plane of symmetry passing through N1 and C4 (structurally C2 and C5 in standard numbering, but chemically the C=O is at C2). The proton at the "bottom" of the ring (C5) is vicinal to two equivalent protons (H4 and H6).

  • H5:

    
     6.4 ppm (
    
    
    
    ,
    
    
    Hz) – The "Triplet of Truth".
  • H4/H6:

    
     8.4 ppm (
    
    
    
    ,
    
    
    Hz)
Why 5-Hydroxypyrimidine shows Singlets

The 5-isomer cannot form a stable keto-tautomer without disrupting the aromatic system significantly. It remains aromatic.

  • H2:

    
     8.7 ppm (
    
    
    
    ) – Most deshielded due to being between two nitrogens.
  • H4/H6:

    
     8.4 ppm (
    
    
    
    ) – Chemically equivalent.[2] They are meta to each other (
    
    
    coupling is often too small,
    
    
    Hz, to resolve clearly on standard 300/400 MHz instruments, appearing as singlets).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[10] Chem.1997 , 62, 7512–7515.[10] Link

  • Beres, J. A.; et al. "Tautomerism of 4-Hydroxypyrimidine and Related Compounds." J. Heterocycl. Chem.1985, 22, 145–150.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.
  • Katritzky, A. R.; et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry2000 , 76, 1-200. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.